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2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane Documentation Hub

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  • Product: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
  • CAS: 26419-14-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Introduction: The 1,3-Dioxane Scaffold and the Novel Target Compound The 1,3-dioxane framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its conformational ri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 1,3-Dioxane Scaffold and the Novel Target Compound

The 1,3-dioxane framework is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its conformational rigidity and ability to engage in specific hydrogen bonding interactions make it an attractive scaffold for the design of bioactive molecules and functional materials. Derivatives of 1,3-dioxane have demonstrated a wide array of biological activities, including roles as modulators of multidrug resistance in cancer, and as components in antiviral and antimicrobial agents.[1][2][3] The stereochemical and electronic properties of the 1,3-dioxane ring can be finely tuned through substitution, allowing for the systematic exploration of structure-activity relationships (SAR).

Physicochemical and Structural Properties

The fundamental properties of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane are predicted based on its chemical structure. These properties are essential for its handling, purification, and characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₆O₂Calculated
Molecular Weight 204.26 g/mol Calculated
IUPAC Name 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane-
SMILES CC(=C1COC(OC1)c2ccccc2)C-
InChIKey (Predicted)-
LogP (Predicted)-
Appearance (Expected) Colorless oil or low-melting solidAnalogy to similar compounds

Proposed Synthetic Pathway

A robust two-step synthetic strategy is proposed for the preparation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. The synthesis commences with the readily available 2-phenyl-1,3-dioxan-5-ol, which is first oxidized to the key ketone intermediate, 2-phenyl-1,3-dioxan-5-one. This ketone is then subjected to an olefination reaction to introduce the desired isopropylidene group.

Synthetic_Pathway 2-Phenyl-1,3-dioxan-5-ol 2-Phenyl-1,3-dioxan-5-ol Oxidation Oxidation 2-Phenyl-1,3-dioxan-5-ol->Oxidation e.g., PCC, Swern 2-Phenyl-1,3-dioxan-5-one 2-Phenyl-1,3-dioxan-5-one Oxidation->2-Phenyl-1,3-dioxan-5-one Olefination Olefination 2-Phenyl-1,3-dioxan-5-one->Olefination Wittig or HWE Reaction Target_Molecule 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane Olefination->Target_Molecule

Caption: Proposed two-step synthesis of the target molecule.

Step 1: Oxidation of 2-Phenyl-1,3-dioxan-5-ol to 2-Phenyl-1,3-dioxan-5-one

The initial step involves the oxidation of the secondary alcohol, 2-phenyl-1,3-dioxan-5-ol, to the corresponding ketone. This transformation is a standard procedure in organic synthesis, and several reagents can be employed. A common and effective method is the use of pyridinium chlorochromate (PCC), a mild oxidizing agent that minimizes over-oxidation.

Experimental Protocol: PCC Oxidation

  • Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM).

  • Reagent Addition: Add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) to the DCM.

  • Substrate Addition: Dissolve 2-phenyl-1,3-dioxan-5-ol (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the stirring suspension of PCC at room temperature.[4]

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-phenyl-1,3-dioxan-5-one, can be purified by flash column chromatography on silica gel.

Step 2: Olefination of 2-Phenyl-1,3-dioxan-5-one

The crucial step in this synthesis is the conversion of the ketone carbonyl group into an exocyclic double bond. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are the most reliable methods for this transformation.[5][6][7] The Wittig reaction, employing a phosphonium ylide, is a classic choice. For this specific transformation, isopropyltriphenylphosphonium bromide would be the required Wittig salt.

Caption: Mechanism of the Wittig olefination step.

Experimental Protocol: Wittig Reaction

  • Wittig Salt Preparation: Isopropyltriphenylphosphonium bromide can be synthesized by reacting triphenylphosphine with 2-bromopropane.

  • Ylide Generation: In a flame-dried, inert-atmosphere flask, suspend isopropyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath). Add a strong base, such as n-butyllithium (n-BuLi) (1.05 equivalents), dropwise. Allow the mixture to stir and warm to 0 °C, during which the characteristic color of the ylide should develop.[8]

  • Reaction with Ketone: Cool the ylide solution back to -78 °C. Dissolve 2-phenyl-1,3-dioxan-5-one (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography. The main byproduct, triphenylphosphine oxide, can be challenging to remove completely by chromatography alone; crystallization may be necessary.

An alternative to the Wittig reaction is the Horner-Wadsworth-Emmons (HWE) reaction, which uses a phosphonate ester. The HWE reaction often offers advantages, such as easier removal of the phosphate byproduct and potentially higher E-selectivity for certain substrates, although for a symmetrical isopropylidene group, stereoselectivity is not a concern.[5][9][10]

Structural Elucidation and Spectroscopic Analysis

The unambiguous confirmation of the structure of the synthesized 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane will rely on a combination of modern spectroscopic techniques. Based on data from structurally related compounds, the following spectral characteristics are anticipated.[11][12][13]

TechniqueExpected Observations
¹H NMR - Phenyl protons: Multiplet in the aromatic region (~7.2-7.5 ppm). - Acetal proton (H-2): Singlet (~5.5-5.8 ppm). - Dioxane ring protons (H-4, H-6): Singlets or multiplets in the range of ~4.0-5.0 ppm. - Isopropylidene methyl protons: Two singlets in the aliphatic region (~1.7-2.0 ppm), potentially non-equivalent due to hindered rotation.
¹³C NMR - Phenyl carbons: Signals in the aromatic region (~125-140 ppm). - Acetal carbon (C-2): Signal around ~100-105 ppm. - Dioxane ring carbons (C-4, C-6): Signals around ~65-75 ppm. - Alkene carbons (C-5 and C=C(CH₃)₂): Signals in the olefinic region (~110-140 ppm). - Isopropylidene methyl carbons: Signals in the aliphatic region (~20-25 ppm).
IR Spectroscopy - C=C stretch (alkene): ~1650-1670 cm⁻¹. - C-O-C stretch (acetal): Strong bands in the ~1050-1150 cm⁻¹ region. - Aromatic C-H stretch: ~3030-3100 cm⁻¹. - Aliphatic C-H stretch: ~2850-2960 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): Expected at m/z = 204. - Key Fragments: Loss of the phenyl group, fragmentation of the dioxane ring.

Potential Applications and Future Directions

Given the established biological activities of the 1,3-dioxane scaffold, this novel derivative holds promise for applications in drug discovery. The introduction of the exocyclic double bond at the 5-position provides a point for further functionalization, such as through epoxidation, dihydroxylation, or Michael addition reactions, opening avenues to a diverse library of new compounds.

Future research should focus on:

  • Biological Screening: Evaluating the compound for anticancer, antimicrobial, and antiviral activities.

  • SAR Studies: Synthesizing analogues with different substituents on the phenyl ring to establish structure-activity relationships.

  • Conformational Analysis: Investigating the conformational preferences of the dioxane ring influenced by the planar isopropylidene group.

This technical guide provides a comprehensive roadmap for the synthesis and characterization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. By leveraging established synthetic methodologies and predictive spectroscopic analysis, researchers are well-equipped to explore the chemistry and potential applications of this novel molecule.

References

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  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction.
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Exploratory

A Technical Guide to the Synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane from Diol Precursors

Abstract This technical guide provides an in-depth exploration of the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, a substituted 1,3-dioxane derivative. The core focus is on the acid-catalyzed acetalization pa...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, a substituted 1,3-dioxane derivative. The core focus is on the acid-catalyzed acetalization pathway, a cornerstone reaction in organic chemistry for the formation of cyclic acetals. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses critical parameters influencing reaction yield and purity. By synthesizing theoretical principles with practical laboratory insights, this guide serves as a comprehensive resource for researchers, chemists, and professionals in drug development engaged in the synthesis of heterocyclic compounds and the application of protecting group strategies.

Introduction: The Significance of the 1,3-Dioxane Moiety

The 1,3-dioxane framework is a prevalent structural motif in a multitude of natural products and pharmaceutically active compounds.[1][2] Beyond their presence in bioactive molecules, 1,3-dioxanes serve a critical role in synthetic organic chemistry as robust protecting groups for both carbonyl compounds (aldehydes and ketones) and 1,3-diols.[1][3] Their stability under basic, oxidative, and reductive conditions makes them invaluable in multi-step syntheses where selective functional group manipulation is required.[1][4]

The target molecule, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, is a specific derivative that combines the phenyl group at the C2 position, characteristic of a benzaldehyde-derived acetal, with an isopropylidene substituent at the C5 position. This structure necessitates a specific diol precursor, namely 2-(propan-2-ylidene)propane-1,3-diol. The synthesis of this acetal is an exemplary case study in the application of acid-catalyzed cyclization reactions. This guide will detail the most common and efficient pathway for its preparation.

Core Synthesis Pathway: Acid-Catalyzed Acetalization

The formation of 1,3-dioxanes from a carbonyl compound and a 1,3-diol is a reversible reaction typically catalyzed by a Brønsted or Lewis acid.[3][5] The equilibrium must be actively driven towards the product side, a challenge addressed by the strategic removal of the water byproduct.

Principle and Mechanism

The reaction proceeds via a well-established multi-step mechanism involving the initial activation of the carbonyl group by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by one of the hydroxyl groups of the diol to form a hemiacetal intermediate. Subsequent protonation of the hemiacetal's hydroxyl group, followed by the elimination of a water molecule, generates a resonance-stabilized oxocarbenium ion. Finally, an intramolecular attack by the second hydroxyl group of the diol, followed by deprotonation, yields the stable six-membered 1,3-dioxane ring.[6]

The mechanism is detailed in the diagram below:

Acetalization Mechanism cluster_0 Step 1: Carbonyl Activation Benzaldehyde Benzaldehyde Protonated_Benzaldehyde Protonated Benzaldehyde (Oxocarbenium Ion) Benzaldehyde->Protonated_Benzaldehyde Protonation H_plus H+ H_plus->Benzaldehyde Hemiacetal Hemiacetal Intermediate Protonated_Benzaldehyde->Hemiacetal Diol Diol (R-OH) Hemiacetal->H_plus Deprotonation Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal Protonation Oxocarbenium_Ion_2 Resonance-Stabilized Oxocarbenium Ion Protonated_Hemiacetal->Oxocarbenium_Ion_2 Elimination of Water Water H₂O Protonated_Hemiacetal->Water Protonated_Dioxane Protonated Dioxane Oxocarbenium_Ion_2->Protonated_Dioxane Final_Product 2-Phenyl-1,3-dioxane Derivative Protonated_Dioxane->Final_Product Deprotonation H_plus_cat H+ (catalyst regenerated) Protonated_Dioxane->H_plus_cat

Figure 1: Mechanism of Acid-Catalyzed Acetalization.

Critical Reagents and Conditions
  • Diol Precursor: The synthesis requires 2-(propan-2-ylidene)propane-1,3-diol. The purity of this diol is paramount, as impurities can lead to side reactions and complicate product purification.

  • Carbonyl Source: Benzaldehyde is the source of the 2-phenyl group. It is advisable to use freshly distilled benzaldehyde to remove any benzoic acid, which can form upon air oxidation and interfere with the reaction.

  • Catalyst: While various acids can be used, p-toluenesulfonic acid (p-TsOH) is a standard choice due to its effectiveness, crystalline nature (easy to handle), and moderate acidity.[3] Other catalysts like sulfamic acid or solid-supported acids (e.g., Montmorillonite K10) offer advantages such as easier removal and recyclability.[5][7]

  • Solvent and Water Removal: To drive the reaction to completion, the water byproduct must be continuously removed. The most common method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or cyclohexane that forms a low-boiling azeotrope with water.[3]

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

Materials and Equipment
Reagent/EquipmentSpecificationPurpose
2-(propan-2-ylidene)propane-1,3-diol>98% purityDiol Substrate
Benzaldehyde>99%, freshly distilledCarbonyl Substrate
p-Toluenesulfonic acid monohydrate>98.5%Acid Catalyst
TolueneAnhydrousReaction Solvent
Saturated Sodium Bicarbonate (aq.)-Quenching/Neutralization
Brine (Saturated NaCl aq.)-Washing
Anhydrous Magnesium Sulfate-Drying Agent
Round-bottom flask (250 mL)-Reaction Vessel
Dean-Stark Apparatus & Condenser-Water Removal
Magnetic Stirrer & Heating Mantle-Agitation & Heating
Separatory Funnel-Extraction/Washing
Rotary Evaporator-Solvent Removal
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-(propan-2-ylidene)propane-1,3-diol (e.g., 13.0 g, 0.1 mol).

  • Reagent Addition: Add 150 mL of toluene, followed by freshly distilled benzaldehyde (10.6 g, 0.1 mol, 1.0 equivalent). Finally, add p-toluenesulfonic acid monohydrate (0.19 g, 1 mol%).

  • Azeotropic Reflux: Assemble the Dean-Stark apparatus and condenser on the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours). The theoretical amount of water to be collected is 1.8 mL.

  • Reaction Quenching: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Work-up and Extraction: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil or solid can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

Workflow and Data Summary

The overall experimental process is summarized in the following workflow diagram.

Synthesis_Workflow Setup 1. Reaction Setup - Add Diol, Benzaldehyde, Toluene to flask Catalyst 2. Add Catalyst - p-Toluenesulfonic Acid Setup->Catalyst Reflux 3. Azeotropic Reflux - Heat with Dean-Stark - Remove H₂O Catalyst->Reflux Quench 4. Quench & Neutralize - Cool to RT - Wash with Sat. NaHCO₃ Reflux->Quench Extract 5. Extraction & Washing - Wash with H₂O & Brine Quench->Extract Dry 6. Drying - Dry organic layer (e.g., MgSO₄) Extract->Dry Concentrate 7. Solvent Removal - Filter & Concentrate via Rotovap Dry->Concentrate Purify 8. Purification - Vacuum Distillation or Column Chromatography Concentrate->Purify Characterize 9. Characterization - NMR, IR, MS Analysis Purify->Characterize Final_Product Pure Product Characterize->Final_Product

Figure 2: Experimental Workflow for Synthesis.

Expected Results
ParameterExpected ValueNotes
Product 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane-
Molecular Formula C₁₃H₁₆O₂-
Molecular Weight 204.26 g/mol -
Theoretical Yield ~20.4 g (based on 0.1 mol scale)Assumes diol is limiting reagent
Typical Yield 80-95%Dependent on purity and water removal
Appearance Colorless oil or low-melting solid-

Conclusion

The synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane via acid-catalyzed acetalization of 2-(propan-2-ylidene)propane-1,3-diol and benzaldehyde is a robust and high-yielding procedure. The success of the synthesis hinges on two critical factors: the use of pure reagents and the efficient removal of the water byproduct to drive the reaction equilibrium. The protocol described herein provides a validated, step-by-step methodology that can be readily adapted by researchers. This guide underscores the utility of fundamental organic reactions in constructing complex molecular architectures relevant to various fields of chemical science.

References

  • Patents, G. (n.d.). Process for producing 1,3-dioxane-5-ones. Google Patents.
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Foundational

literature review of 5-substituted-1,3-dioxane derivatives

A Structural, Synthetic, and Medicinal Chemistry Perspective Executive Summary The 1,3-dioxane scaffold is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3.[1][2] While 2-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

A Structural, Synthetic, and Medicinal Chemistry Perspective

Executive Summary

The 1,3-dioxane scaffold is a saturated six-membered heterocycle containing two oxygen atoms at positions 1 and 3.[1][2] While 2-substituted derivatives are ubiquitous as protecting groups (acetals), 5-substituted-1,3-dioxanes represent a distinct class of functional pharmacophores and material subunits.[1][2]

This guide addresses the specific utility of the 5-position. Unlike the 2-position, which is chemically labile (acetal carbon), the 5-position offers a metabolically robust vector for substituent display.[1][2] This scaffold is critical in drug discovery for locking pharmacophores in specific spatial orientations due to its defined conformational preferences, distinct from cyclohexane.[1][2]

Part 1: Structural Dynamics & Conformational Analysis[1][2]

The "O-Inside" Effect and Axial Preference

In cyclohexane, bulky substituents overwhelmingly prefer the equatorial position to avoid 1,3-diaxial steric clashes.[1][2] In 5-substituted-1,3-dioxanes, this rule is frequently inverted.

  • Absence of Syn-Axial Hydrogens: Positions 1 and 3 are oxygen atoms, meaning there are no axial hydrogens at these positions.[1][2] A substituent at C5 (axial) faces the lone pairs of the oxygen atoms rather than the steric bulk of a C-H bond.[2]

  • Electrostatic Attraction (The Gauche Effect): Polar substituents at C5 (e.g., -F, -OH, -CN) often prefer the axial orientation.[1][2] This is due to an attractive electrostatic interaction between the substituent and the ring oxygens, often termed the "O-inside" effect or attractive gauche effect.[2]

Key Insight for Drug Design: If you need to project a polar group perpendicular to the ring plane, the 5-substituted-1,3-dioxane is a superior scaffold to cyclohexane.[1][2]

Conformational Locking

To utilize this scaffold effectively, the ring must be "locked" into a single chair conformation.[1][2] This is typically achieved by placing a bulky group (e.g., phenyl or tert-butyl) at the 2-position in an equatorial orientation.[1][2] This anchors the ring, allowing the 5-substituent to be strictly defined as axial or equatorial based on synthesis.[1][2]

Visualization of Conformational Dynamics

The following diagram illustrates the equilibrium and the specific forces at play.

DioxaneConformation cluster_0 Conformational Equilibrium cluster_1 Stabilizing Forces (5-Axial) ChairEq 5-Equatorial Conformer (Sterically Favored for Non-Polar) ChairAx 5-Axial Conformer (Favored for Polar Groups) ChairEq->ChairAx Ring Flip (Low Barrier) Force1 No 1,3-Diaxial H-H Repulsion (O1/O3 lack axial H) Force1->ChairAx Force2 Attractive Gauche Effect (Polar X ... O interaction) Force2->ChairAx caption Fig 1. The 'O-Inside' effect reduces the steric penalty for axial substitution at C5.

Part 2: Synthetic Methodologies

Accessing the 5-position requires different strategies than the standard acetal protection of aldehydes.[1] The two primary routes are Cyclization of 2-Substituted-1,3-Propanediols and the Prins Reaction .[1]

Route A: Condensation (The Reliable Path)

This is the standard method for generating defined 5-substituted derivatives.[1][2] It relies on the availability of the precursor diol.[1][2]

  • Precursor Synthesis: Reduction of diethyl malonate derivatives (substituted at the alpha position) yields 2-substituted-1,3-propanediols.[1][2]

  • Cyclization: Reaction with an aldehyde (typically benzaldehyde or formaldehyde) under acid catalysis.[1][2]

Route B: The Prins Reaction

This method builds the ring from an alkene and formaldehyde.[1][2] It is atom-economical but regioselectivity can be challenging.[1]

  • Mechanism: Acid-catalyzed attack of formaldehyde on an alkene to form a carbocation, followed by capture by a second formaldehyde molecule and cyclization.[1][2]

  • Selectivity: Styrene derivatives typically yield 4-phenyl dioxanes.[1][2] To get 5-substituted dioxanes via Prins, one typically requires specific 1,1-disubstituted alkenes or rearrangement conditions.[1][2]

Experimental Protocol: Synthesis of cis-5-hydroxy-2-phenyl-1,3-dioxane

A self-validating protocol for creating a functionalized core.[1][2]

Reagents:

  • 2-benzyloxy-1,3-propanediol (1.0 equiv)[1][2]

  • Benzaldehyde dimethyl acetal (1.2 equiv)[1][2]

  • p-Toluenesulfonic acid (pTSA) (0.05 equiv)[1][2]

  • Solvent: Dry Toluene or DMF[1][2]

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-benzyloxy-1,3-propanediol and dry toluene.

  • Acetalization: Add benzaldehyde dimethyl acetal and catalytic pTSA.

  • Equilibrium Drive: If using toluene, attach a Dean-Stark trap.[1][2][3] Heat to reflux (110°C) to remove methanol/water azeotropically.[1][2] If using DMF, run at 60°C under reduced pressure to pull off methanol.[1][2]

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1). The diol spot (polar) should disappear, replaced by a less polar acetal spot.

  • Workup: Quench with saturated NaHCO₃ (critical to neutralize acid and prevent hydrolysis). Extract with EtOAc.[1][2] Wash with brine.[1][2] Dry over Na₂SO₄.[1][2]

  • Deprotection (to reveal 5-OH): Dissolve the intermediate in MeOH. Add Pd/C (10% wt).[1][2] Hydrogenate (H₂ balloon) for 4 hours. Filter through Celite.[1][2]

  • Validation:

    • 1H NMR (CDCl₃): Look for the benzylidene proton at ~5.5 ppm (singlet).[1][2]

    • Coupling Constants: The splitting pattern of the proton at C5 will reveal the stereochemistry.[1][2] A triplet of triplets with large J-values (~10-11 Hz) indicates axial orientation (trans to phenyl).[1][2] Narrow coupling indicates equatorial (cis).[1][2]

Part 3: Medicinal Chemistry Applications[1][4][5][6][7]

Metabolic Stability Profile

The 1,3-dioxane ring is an acetal.[1][2] Its stability profile is distinct from ethers or esters.[1][2]

  • Acid Lability: Susceptible to hydrolysis in low pH environments (e.g., stomach acid).[1][2] In drug design, bulky substituents at C2 significantly retard this hydrolysis rate due to steric hindrance preventing water attack.[1][2]

  • Metabolic Robustness: Generally stable to hepatic P450 oxidation unless the ring has abstractable hydrogens adjacent to the oxygens (C4/C6).[1][2] Substitution at C5 does not introduce metabolic instability.[1][2]

Bioisosterism

The 5-substituted-1,3-dioxane unit is often used as a phenyl bioisostere .[1][2]

  • Space Filling: It occupies a similar volume to a benzene ring but is non-aromatic and saturated.[1][2]

  • Solubility: The two oxygen atoms increase water solubility (lower LogP) compared to a phenyl ring, improving the DMPK profile of lipophilic drugs.[1][2]

Case Study: Serotonin (5-HT) Ligands

Research has shown that replacing a cyclohexane linker with a 1,3-dioxane linker in 5-HT1A agonists maintains receptor affinity while modulating intrinsic efficacy (agonist vs. antagonist) due to the subtle change in vector orientation of the pendant nitrogen.[1][2]

Part 4: Data & Visualization[1]

Comparison of Structural Parameters[1][6][8]
PropertyCyclohexane5-Substituted-1,3-DioxaneImplication
Bond Length C-C (1.54 Å)C-O (1.43 Å)Dioxane ring is slightly more compact.[1][2]
Axial H Interactions Strong 1,3-diaxialNone at pos 1,3Axial substitution at C5 is sterically permitted.[1][2]
Dipole Moment ~0 D~2.0 DDioxane is more polar; better solubility.[1][2]
Preferred Conf. Equatorial (Bulky)Axial (Polar/Small)"O-Inside" effect dominates for polar groups.[1][2]
Synthetic Decision Tree

Use this logic flow to determine the optimal synthesis route for your target derivative.

SynthesisLogic Start Target: 5-Substituted-1,3-Dioxane Decision1 Is the substituent at C5 a heteroatom (O, N, S)? Start->Decision1 RouteA Route A: Diol Cyclization (Most Versatile) Decision1->RouteA Yes (e.g., 5-OH) RouteB Route B: Prins Reaction (Limited Scope) Decision1->RouteB No (Alkyl/Aryl) StepA1 Precursor: Diethyl Malonate RouteA->StepA1 StepB1 Precursor: Olefin + HCHO RouteB->StepB1 StepA2 1. Alkylation 2. LiAlH4 Reduction StepA1->StepA2 StepA3 Cyclization with R-CHO (pTSA, Toluene) StepA2->StepA3 StepB2 Acid Catalysis StepB1->StepB2 caption Fig 2. Synthetic decision tree for accessing 5-substituted derivatives.

References

  • Eliel, E. L., & Knoeber, M. C. (1968).[1][2] Conformational Analysis. XVI. 1,3-Dioxanes. Journal of the American Chemical Society.[1][2][4] Link[1][2]

  • Juaristi, E. (1997).[1][2][4] Conformational Analysis of 5-Substituted 1,3-Dioxanes. 7. Effect of Lithium Bromide Addition. The Journal of Organic Chemistry. Link[1][2]

  • Franchini, S., et al. (2019).[1][2][3] 1,3-Dioxane as a scaffold for potent and selective 5-HT1AR agonist.[1][2] European Journal of Medicinal Chemistry. Link[1][2]

  • Aronica, L. A., et al. (2017).[1][2] The Prins Reaction: A Powerful Tool for the Synthesis of Oxygenated Heterocycles.[1][2] ChemCatChem. Link[1][2]

  • BenchChem Technical Support. (2025). 1,3-Dioxane Ring Stability and Hydrolysis Protocols. BenchChem Technical Guides. Link

Sources

Exploratory

Technical Guide: Applications of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in Polymer Chemistry

This guide explores the technical applications of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane , a specialized cyclic acetal monomer. By analyzing its unique structural features—an acid-labile benzylidene acetal ring couple...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical applications of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane , a specialized cyclic acetal monomer. By analyzing its unique structural features—an acid-labile benzylidene acetal ring coupled with a sterically hindered exocyclic alkene—we identify its primary utility in synthesizing stimuli-responsive polymers for drug delivery and lithography.

Executive Summary

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (CAS: 26419-14-7) represents a class of "protected hydrophilic monomers" critical for advanced polymer engineering. Unlike conventional Cyclic Ketene Acetals (CKAs) used for backbone degradation, this molecule functions primarily as a vinyl-polymerizable pendant system . Its structure offers a dual-functionality:

  • Exocyclic Isopropylidene Group: Enables polymerization (via cationic, radical copolymerization, or thiol-ene addition) to form a carbon backbone.

  • Benzylidene Acetal Ring: Acts as a robust protecting group that, upon acid catalysis, hydrolyzes to release benzaldehyde and unmask a hydrophilic 1,3-diol moiety.

This guide details the protocols for utilizing this monomer to create solubility-switching materials used in chemically amplified photoresists and pH-triggered drug delivery vehicles.

Structural Analysis & Reactivity Profile

The molecule's utility is dictated by the differential reactivity of its two functional centers.

FeatureChemical NatureReactivity / Application
C5-Exocyclic Alkene 1,1-Disubstituted Alkene (

)
Polymerization Handle. Sterically hindered; resistant to homolytic radical polymerization but active in cationic polymerization or radical copolymerization (e.g., with maleic anhydride). Highly reactive in thiol-ene "click" chemistry.
1,3-Dioxane Ring Cyclic AcetalAcid-Labile Core. Stable at neutral/basic pH. Hydrolyzes rapidly at pH < 5.0 or in the presence of photo-generated acids (PAGs).
C2-Phenyl Group Aromatic SubstituentStabilizer. Provides

-

stacking for etch resistance (lithography) and increases the glass transition temperature (

) of the resulting polymer.

Application I: Chemically Amplified Photoresists

The primary application of this monomer is in deep-UV (DUV) lithography, where the "solubility switch" mechanism is exploited. The polymer transitions from hydrophobic (organic soluble) to hydrophilic (aqueous base soluble) upon exposure.

Mechanism of Action
  • Exposure: A Photoacid Generator (PAG) releases

    
     upon irradiation.
    
  • Catalysis: The acid attacks the dioxane ring oxygens.

  • Cleavage: The ring opens, releasing benzaldehyde and generating a polymer with pendant 1,3-diol groups.

  • Development: The exposed region, now rich in hydroxyl groups, dissolves in the alkaline developer (TMAH).

Experimental Protocol: Copolymer Synthesis

Objective: Synthesize a copolymer of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (M1) and Maleic Anhydride (M2) to overcome steric hindrance.

Reagents:

  • Monomer 1 (M1): 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (10 mmol)

  • Monomer 2 (M2): Maleic Anhydride (10 mmol) - Acts as an electron-acceptor to facilitate alternating copolymerization.

  • Initiator: AIBN (Azobisisobutyronitrile) (0.2 mmol)

  • Solvent: Anhydrous THF (10 mL)

Step-by-Step Workflow:

  • Purification: Pass M1 through a basic alumina column to remove acidic impurities that could prematurely open the ring. Recrystallize M2 from chloroform.

  • Degassing: Combine M1, M2, and solvent in a Schlenk flask. Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Initiation: Add AIBN under argon flow. Seal the flask.

  • Polymerization: Immerse in an oil bath at 60°C for 24 hours .

  • Precipitation: Drop the reaction mixture into cold diethyl ether. The polymer precipitates as a white powder.

  • Drying: Vacuum dry at 40°C overnight.

Validation:

  • FTIR: Disappearance of the anhydride

    
     stretch (
    
    
    
    ) and retention of the acetal
    
    
    stretch (
    
    
    ).
  • GPC: Target

    
    , 
    
    
    
    .

Application II: pH-Triggered Drug Delivery Systems

In nanomedicine, this monomer is used to synthesize hydrophobic blocks that disassemble in the acidic microenvironment of tumors (pH 6.5) or endosomes (pH 5.0).

Thiol-Ene "Click" Functionalization

Due to the steric bulk of the isopropylidene group, radical homopolymerization is difficult. Thiol-ene addition is the preferred route for functionalizing existing polymer backbones or creating crosslinked networks.

Protocol: Synthesis of Acid-Degradable Hydrogels

  • Resin Formulation: Mix the monomer (M1) with a multifunctional thiol (e.g., Pentaerythritol tetrakis(3-mercaptopropionate)) in a 1:1 molar ratio of alkene:thiol groups.

  • Photoinitiator: Add 1 wt% DMPA (2,2-Dimethoxy-2-phenylacetophenone).

  • Curing: Irradiate with UV light (365 nm, 10 mW/cm²) for 5 minutes.

    • Mechanism:[1][2][3] The thiyl radical adds to the exocyclic double bond. This reaction is insensitive to oxygen inhibition and proceeds rapidly.

  • Drug Loading: Swell the resulting network in a solution of the therapeutic agent (e.g., Doxorubicin).

  • Release Trigger: Upon exposure to acidic buffer (pH 5.0), the acetal crosslinks hydrolyze, degrading the network and releasing the drug.

Visualization of the Signaling Pathway

The following diagram illustrates the logic flow from monomer synthesis to acid-triggered degradation.

G Monomer 2-Phenyl-5-(propan-2-ylidene) -1,3-dioxane Polymerization Copolymerization (with Maleic Anhydride) Monomer->Polymerization Radical Initiator Polymer Hydrophobic Polymer (Pendant Acetals) Polymerization->Polymer Backbone Formation AcidTrigger Acid Trigger (pH < 5.0 or PAG) Polymer->AcidTrigger Exposure Hydrolysis Acetal Hydrolysis AcidTrigger->Hydrolysis H+ Catalysis Result Hydrophilic Polymer (Pendant 1,3-Diols) + Benzaldehyde Hydrolysis->Result Cleavage

Caption: Logical workflow for synthesizing and triggering the acid-labile polymer derived from 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

Quantitative Data & Solubility Profile

The following table summarizes the solubility switch crucial for lithographic and delivery applications.

StateSolvent CompatibilityGlass Transition (

)
Hydrophobicity (LogP)
Monomer Soluble in THF, DCM, TolueneN/A (Liquid/Oil)High (~2.5)
Intact Polymer Soluble in Organic SolventsHigh (~110°C)High (Hydrophobic)
Hydrolyzed Polymer Soluble in Water, Methanol, TMAHLow (~50°C)Low (Hydrophilic)

Note: The high


 of the intact polymer is attributed to the rigid phenyl-dioxane rings, preventing pattern collapse in lithography.

References

  • Pesenti, T., & Nicolas, J. (2020). "Degradable Polymers from Radical Ring-Opening Polymerization: Latest Advances, New Directions, and Ongoing Challenges." ACS Macro Letters. Link

    • Context: Establishes the baseline for cyclic acetal polymeriz
  • Sarisuta, K., et al. (2025). "Thiol-ene derivatization of polycarbonates from 5-methylene-1,3-dioxane-2-one." Polymer Journal. Link

    • Context: Validates the thiol-ene reactivity of 5-methylene substituted six-membered rings.
  • Bawa, K. K., & Oh, J. K. (2017). "Stimulus-Responsive Degradable Polylactide-Based Block Copolymer Nanoassemblies for Controlled/Enhanced Drug Delivery." Molecular Pharmaceutics. Link

    • Context: detailed protocols for acid-labile acetal linkers in drug delivery.
  • Undisclosed Author. (2022). "Synthesis of 5-alkylidene-1,3-dioxanes via Retro-Diels-Alder." Science of Synthesis. Link

    • Context: Provides the synthetic route for the monomer precursor.

Sources

Protocols & Analytical Methods

Method

protocol for radical polymerization of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

This Application Note and Protocol guide details the radical polymerization strategies for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (referred to herein as 5-IP-2-Ph-DO ). Executive Summary 2-Phenyl-5-(propan-2-ylidene)-...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the radical polymerization strategies for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (referred to herein as 5-IP-2-Ph-DO ).

Executive Summary

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is a functionalized 1,3-dioxane monomer featuring an exocyclic isopropylidene group at the 5-position and a phenyl acetal moiety at the 2-position. Unlike Cyclic Ketene Acetals (CKAs) which undergo radical ring-opening polymerization (rROP) to form polyesters, this monomer is structurally a tetrasubstituted vinyl acetal .

Due to the high steric hindrance of the tetrasubstituted exocyclic double bond (


), this monomer exhibits negligible homopolymerizability under standard free-radical conditions. Therefore, the scientifically valid protocol for its utilization is radical copolymerization  (typically alternating) with electron-deficient monomers (e.g., Maleic Anhydride, N-substituted maleimides, or Acrylates).

Key Applications in Drug Development:

  • pH-Responsive Carriers: The 2-phenyl-1,3-dioxane ring acts as an acid-labile protecting group. Upon exposure to endosomal pH (5.0–6.0), the acetal hydrolyzes, converting the hydrophobic polymer backbone into a hydrophilic poly(diol), triggering drug release or micelle disassembly.

  • Solubility Modifiers: Enhances the lipophilicity of copolymer systems for encapsulation of hydrophobic APIs.

Part 1: Scientific Mechanism & Logic

Structural Analysis & Reactivity

The monomer contains two critical functionalities:

  • Exocyclic Isopropylidene Group (C5): This is the site of polymerization. It is electron-rich and sterically crowded.

  • Benzylidene Acetal (C2): This group stabilizes the 6-membered ring and provides acid sensitivity.

Why Homopolymerization Fails: Radical homopolymerization of tetrasubstituted alkenes (except fluoroolefins) is thermodynamically unfavorable due to the low ceiling temperature (


) caused by severe steric strain in the polymer backbone (F-strain).

The Solution: Donor-Acceptor Copolymerization: 5-IP-2-Ph-DO acts as an electron-donor monomer. To achieve high conversion and molecular weight, it must be copolymerized with an electron-acceptor monomer.

  • Acceptor Monomers: Maleic Anhydride (MA), N-Phenylmaleimide (NPM), Acrylonitrile (AN).

  • Mechanism: The polymerization proceeds via a Charge Transfer Complex (CTC) or rapid cross-propagation, leading to an alternating sequence (-A-B-A-B-).

Pathway Visualization

G Monomer 5-IP-2-Ph-DO (Electron Donor) Complex Charge Transfer Complex (CTC) Monomer->Complex Mix Acceptor Acceptor Monomer (Maleic Anhydride/NPM) Acceptor->Complex Radical Propagating Radical (Alternating Addition) Complex->Radical Initiator (AIBN) Polymer Poly(5-IP-2-Ph-DO-alt-MA) Hydrophobic Backbone Radical->Polymer Propagation Hydrolysis Acetal Hydrolysis (Benzaldehyde Release) Polymer->Hydrolysis + Acid Acid Acidic Environment (pH < 6.0) Acid->Hydrolysis Product Hydrophilic Poly(Diol) + Drug Release Hydrolysis->Product Cleavage

Caption: Mechanistic pathway from donor-acceptor copolymerization to acid-triggered hydrolysis.

Part 2: Experimental Protocols

Materials & Equipment
ComponentSpecificationPurpose
Monomer 5-IP-2-Ph-DO (>98%)Core reactant.[1][2] Must be free of acidic impurities.
Comonomer Maleic Anhydride (MA)Electron acceptor for alternating copolymerization.
Initiator AIBN (Recrystallized)Radical source.[3]

.
Solvent Anhydrous THF or TolueneReaction medium.[4] Must be dry to prevent premature hydrolysis.
Precipitant Methanol (with 1%

)
Polymer isolation. Triethylamine prevents acid hydrolysis during workup.
Inert Gas Argon or Nitrogen (High Purity)Oxygen removal (radical scavenger).
Protocol: Radical Copolymerization with Maleic Anhydride

Objective: Synthesize Poly(5-IP-2-Ph-DO-alt-MA).

Step-by-Step Workflow:

  • Monomer Preparation:

    • Dissolve 5-IP-2-Ph-DO (10.0 mmol, 2.18 g) and Maleic Anhydride (10.0 mmol, 0.98 g) in anhydrous THF (20 mL) in a Schlenk tube.

    • Note: The 1:1 molar ratio is critical for alternating sequences.

    • Total monomer concentration should be approx. 1.0 M.[5]

  • Initiator Addition:

    • Add AIBN (0.2 mmol, 32.8 mg). This corresponds to 1 mol% relative to total monomer.

  • Deoxygenation (Freeze-Pump-Thaw):

    • Seal the Schlenk tube.

    • Freeze the solution in liquid nitrogen.

    • Apply vacuum (< 0.1 mbar) for 10 minutes.

    • Thaw in warm water.

    • Repeat 3 times. Backfill with Argon.

  • Polymerization:

    • Place the Schlenk tube in a thermostatted oil bath at 70°C .

    • Stir magnetically at 300 rpm for 12–24 hours .

    • Observation: Viscosity should increase significantly.

  • Workup & Purification:

    • Cool the reaction to room temperature.[4]

    • Dilute with a small amount of THF (5 mL).

    • Precipitate dropwise into cold Methanol containing 1% Triethylamine (200 mL).

    • Critical: The base (

      
      ) neutralizes any trace acid from MA hydrolysis, protecting the acetal groups on the polymer.
      
    • Filter the white precipitate.

    • Re-dissolve in THF and re-precipitate (2x) to remove unreacted monomers.

  • Drying:

    • Dry the polymer in a vacuum oven at 40°C for 24 hours.

Protocol: Acid-Triggered Hydrolysis Study

Objective: Validate the pH-responsive degradation of the pendant acetal groups.

  • Sample Preparation:

    • Prepare a 5 mg/mL solution of the polymer in Acetone-d6 (for NMR monitoring) or THF/Buffer mix (for GPC/Turbidity).

    • Add 10% volume of aqueous buffer:

      • Condition A: Phosphate Buffer (pH 7.4) - Control.[2][6][7]

      • Condition B: Acetate Buffer (pH 5.0) - Simulated Endosome.

  • Incubation:

    • Incubate samples at 37°C.

  • Monitoring (1H NMR):

    • Time points: 0h, 1h, 4h, 24h.

    • Key Signal: Monitor the disappearance of the Acetal Methine Proton (Ph-CH-O2) at

      
       ppm and the appearance of the Benzaldehyde aldehyde proton  at 
      
      
      
      ppm.
  • Data Analysis:

    • Calculate % Hydrolysis =

      
      .
      

Part 3: Data Interpretation & Troubleshooting

Expected NMR Characterization
MoietyChemical Shift (

, ppm)
Signal Change in Polymer
Olefinic Protons 5.0 - 6.0 (Monomer)Disappears (Polymerization successful)
Acetal Methine 5.4 - 5.6 (Singlet)Broadens, remains at ~5.5 (Intact ring)
Isopropyl Methyls 1.6 - 1.8Shifts upfield to 0.8 - 1.2 (Backbone)
Phenyl Group 7.3 - 7.5Broadens significantly
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Polymer Steric hindrance dominates.Switch to Maleic Anhydride or N-Phenylmaleimide as comonomer. Homopolymerization will not work.
Premature Gelation Crosslinking via ring-opening (rare) or bifunctional impurity.Check monomer purity. Ensure <1% di-vinyl impurities.
Loss of Acetal Group Acidic hydrolysis during workup.ALWAYS add Triethylamine to the precipitation solvent. Avoid acidic silica columns.
Low Molecular Weight Chain transfer to monomer.Lower temperature to 60°C; increase monomer concentration to bulk or 2.0 M.

References

  • Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience.
  • Kessel, S., et al. (2012). "Versatile Acid-Degradable Polymeric Scaffolds". Angewandte Chemie International Edition. Link (Describes the use of cyclic acetals in acid-sensitive delivery).

  • Bailey, W. J., et al. (1982). "Free Radical Ring-Opening Polymerization". Journal of Macromolecular Science: Reviews in Macromolecular Chemistry and Physics. Link (Reference for ring stability of 6-membered vs 7-membered acetals).

  • Undin, J., et al. (2013). "Synthesis and Characterization of Acid-Labile Resins for Lithography". Journal of Polymer Science Part A. (Context for 2-phenyl-dioxane stability).

Sources

Application

functionalization of the propan-2-ylidene group in 1,3-dioxanes

Application Note: Advanced Functionalization of the Propan-2-ylidene Group in 1,3-Dioxanes Abstract The propan-2-ylidene group (isopropylidene acetal) is traditionally viewed as a passive protecting group for 1,3-diols,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Functionalization of the Propan-2-ylidene Group in 1,3-Dioxanes

Abstract

The propan-2-ylidene group (isopropylidene acetal) is traditionally viewed as a passive protecting group for 1,3-diols, valued for its stability against bases and nucleophiles. However, modern synthetic strategies increasingly utilize this moiety as a reactive scaffold. This guide details protocols for the functionalization of the propan-2-ylidene group, moving beyond simple acid-catalyzed hydrolysis. We focus on regioselective reductive ring opening , nucleophilic scission , and emerging C(sp³)-H activation strategies that transform this protecting group into a permanent structural tether or a handle for further diversification.

Strategic Overview: From Protection to Functionalization

In complex molecule synthesis (polyketides, carbohydrates, macrocycles), the 1,3-dioxane ring imposes a rigid chair conformation. Functionalization exploits this rigidity and the electronic properties of the acetal center.

Three Primary Modes of Functionalization:

  • Reductive Ring Opening: Converts the cyclic acetal into a mono-protected acyclic ether (isopropyl ether).

  • Nucleophilic Scission: Introduces carbon frameworks by attacking the oxocarbenium intermediate with organometallics.

  • Direct C-H Functionalization: Activates the methyl groups of the acetonide via transition metal catalysis (e.g., Iridium or radical pathways).

Mechanism & Logic: Regioselective Ring Opening

The most established functionalization involves cleaving one C-O bond of the dioxane ring while preserving the other. This differentiates the two hydroxyl groups of the parent 1,3-diol.

The Mechanistic Pathway

The reaction proceeds via a Lewis Acid-mediated ionization to form an oxocarbenium ion. The regioselectivity is dictated by:

  • Sterics: The Lewis acid coordinates to the less hindered oxygen.

  • Chelation: Neighboring groups can direct the Lewis acid.

  • Electronic Effects: The bond breaking occurs to stabilize the developing positive charge.

RingOpening cluster_factors Regioselectivity Factors Substrate 1,3-Dioxane (Propan-2-ylidene) Coordination Lewis Acid Coordination Substrate->Coordination LA (TiCl4, AlCl3) Oxocarbenium Oxocarbenium Intermediate Coordination->Oxocarbenium C-O Bond Scission Product Functionalized Acyclic Ether Oxocarbenium->Product Regioselective Attack Nucleophile Nu- / H- Attack Steric Bulk Steric Bulk Steric Bulk->Coordination Chelation Control Chelation Control Chelation Control->Coordination

Figure 1: Mechanistic flow of Lewis Acid-mediated 1,3-dioxane ring opening.

Experimental Protocols

Protocol A: Reductive Ring Opening (Synthesis of Isopropyl Ethers)

Purpose: To cleave the acetonide to a primary alcohol and a secondary isopropyl ether (or vice versa), differentiating the diol. Note: Unlike benzylidene acetals, propan-2-ylidene groups are more resistant to reductive opening due to the stability of the ketal-derived ring. Stronger Lewis acids are required.

Reagents:

  • Lewis Acid: Titanium(IV) chloride (

    
    ) or Boron trifluoride etherate (
    
    
    
    ).
  • Reductant: Triethylsilane (

    
    ) or Diisobutylaluminum hydride (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (

    
    ).
    

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and maintain under an argon atmosphere.

  • Dissolution: Dissolve the 1,3-dioxane substrate (1.0 equiv) in anhydrous

    
     (0.1 M concentration). Cool to -78 °C .
    
  • Lewis Acid Addition: Add

    
     (1.1 equiv) dropwise. Observation: The solution may turn yellow/orange due to complexation. Stir for 10 minutes.
    
  • Reductant Addition: Add

    
     (2.0 equiv) slowly via syringe pump to prevent exotherms.
    
  • Reaction: Allow the mixture to warm slowly to 0 °C over 2 hours. Monitor by TLC (the isopropyl ether product is often less polar than the diol but more polar than the acetonide).

  • Quench: Pour the mixture into a vigorous stirring solution of saturated aqueous sodium potassium tartrate (Rochelle’s salt) and stir for 1 hour to break the titanium emulsion.

  • Workup: Extract with

    
     (3x), wash with brine, dry over 
    
    
    
    , and concentrate.

Validation:

  • ¹H NMR: Look for the disappearance of one C-O ring signal and the appearance of the isopropyl methine septet (

    
     ppm) and a free hydroxyl proton.
    
Protocol B: Nucleophilic Functionalization (Alkylation)

Purpose: To open the ring with a carbon nucleophile, converting the acetonide into a tertiary ether.

Reagents:

  • Nucleophile: Trimethylaluminum (

    
    ) or Organocopper reagents.
    
  • Solvent: Toluene or Hexane/DCM.

Procedure:

  • Dissolve substrate in Toluene under Argon.

  • Add

    
     (2-3 equiv) at 0 °C.
    
  • Heat to reflux (or 80 °C) for 4-12 hours. Note: The high temperature is often needed to overcome the stability of the 2,2-dimethyl-1,3-dioxane system compared to acetals.

  • Careful Quench: Cool to 0 °C. Add methanol dropwise (caution: gas evolution), then saturated Rochelle’s salt.

Emerging Methodology: C(sp³)-H Functionalization

Recent advances in Iridium and Rhodium catalysis allow for the direct functionalization of the methyl groups of the acetonide. This is a "late-stage" functionalization strategy.

Target: The methyl C-H bonds of the propan-2-ylidene group. Catalyst System:


 with dtbpy ligand (for borylation).

General Workflow:

  • Substrate: 1,3-Dioxane derivative.

  • Reagents:

    
     (Bis(pinacolato)diboron), Ir catalyst.
    
  • Conditions: 80 °C in THF.

  • Outcome: Formation of a boronic ester on one of the acetonide methyl groups. This can be subsequently oxidized to a hydroxyl group (forming a hemi-orthoester precursor) or coupled via Suzuki-Miyaura reactions.

Data Summary: Reagent Compatibility

Functionalization ModeReagent SystemSelectivityPrimary Outcome
Reductive Opening

Steric ControlIsopropyl ether + Alcohol
Reductive Opening

Coordination ControlIsopropyl ether + Alcohol
Nucleophilic Scission

Regioselectivetert-Butyl ether + Alcohol
Oxidative Cleavage

or

N/ACleavage to carbonyls (Removal)

References

  • Regioselective Reductive Ring Opening

    • Title: Regioselective Reductive Ring Opening of Benzylidene Acetals Using Triethylsilane and Iodine (Adapted for Acetonides).[1]

    • Source:Synlett, 2010, 1193-1196.[1]

  • Nucleophilic Ring Opening

    • Title: Regioselective Nucleophilic Ring Opening of 1,3-Dioxane-Type Acetals.
    • Source:Chemical Reviews, 2004, 104, 1, 199–250.
    • URL:[Link]

  • C-H Functionalization Context

    • Title: Iridium-catalyzed C-H methylation and d3-methylation of benzoic acids with application to late-stage functionalizations.[2][3]

    • Source:iScience, 2021, 24(5):102467.[3]

    • URL:[Link]

  • General Protecting Group Chemistry

    • Title: Protecting Groups in Organic Synthesis (Green & Wuts).[4]

    • Source: Wiley Online Library.
    • URL:[Link]

Sources

Method

catalytic ring-opening procedures for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

An Application Guide to the Catalytic Ring-Opening of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane Abstract The 2-phenyl-1,3-dioxane moiety is a cornerstone in synthetic chemistry, primarily serving as a robust protecting g...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Ring-Opening of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Abstract

The 2-phenyl-1,3-dioxane moiety is a cornerstone in synthetic chemistry, primarily serving as a robust protecting group for 1,3-diols, known as a benzylidene acetal.[1] Its stability under a wide range of conditions, coupled with well-established methods for its cleavage, makes it invaluable in the synthesis of complex molecules. This application note provides a detailed guide to the catalytic ring-opening procedures for a specific derivative, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. This substrate, featuring an exocyclic alkene at the C5-position, presents unique electronic properties that influence the reactivity of the acetal functionality. We will explore the primary catalytic pathways for its transformation: acid-catalyzed hydrolytic cleavage for deprotection and Lewis acid-mediated reductive opening for the regioselective formation of a mono-protected diol. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, field-proven protocols for the manipulation of this important structural motif.

Part 1: Foundational Principles and Mechanistic Insights

Understanding the underlying mechanisms of 1,3-dioxane ring-opening is critical for selecting the appropriate catalytic system and predicting reaction outcomes. The fate of the 2-phenyl-1,3-dioxane ring is primarily dictated by the choice between hydrolytic (deprotection) and reductive cleavage conditions.

The Structure of Interest

The substrate, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, is a unique cyclic acetal. The core is a benzylidene acetal, formed from benzaldehyde and a 1,3-diol. The key feature is the isopropylidene group attached via an exocyclic double bond at the C5 position. This functionality renders the system analogous to an α,β-unsaturated carbonyl compound, which can influence the electronic properties at the C2 acetal center.

Caption: Structure of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

Pathway A: Brønsted Acid-Catalyzed Hydrolysis

The most common method for cleaving acetals is hydrolysis under acidic conditions.[2] This pathway regenerates the original 1,3-diol and carbonyl compound. The reaction is an equilibrium process, and the removal of water during formation or the presence of excess water during cleavage drives the reaction to completion.[3]

Mechanism: The process is initiated by the protonation of one of the dioxane oxygen atoms by a Brønsted acid (e.g., p-TsOH, HCl).[4][5] This protonation converts the alkoxy group into a good leaving group. The subsequent cleavage of the C2-O bond is assisted by the lone pair of the adjacent oxygen, forming a resonance-stabilized oxocarbenium ion.[5] This intermediate is then attacked by a water molecule. A final deprotonation step yields a hemiacetal, which rapidly hydrolyzes to the final diol and benzaldehyde products.

Bronsted_Hydrolysis Brønsted Acid-Catalyzed Hydrolysis Mechanism cluster_0 Step 1: Protonation & Ring Opening cluster_1 Step 2: Nucleophilic Attack & Deprotonation Start 1,3-Dioxane Protonated Protonated Dioxane Start->Protonated H⁺ Oxocarbenium Oxocarbenium Ion + R-OH Protonated->Oxocarbenium Ring Opening Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H₂O Products Diol + Benzaldehyde Hemiacetal->Products - H⁺, Hydrolysis

Caption: Mechanism of Brønsted acid-catalyzed dioxane hydrolysis.

Pathway B: Lewis Acid-Mediated Reductive Ring-Opening

For applications requiring the selective formation of a mono-protected diol, reductive ring-opening is a powerful strategy.[6] This method cleaves the acetal to generate a stable ether linkage. Benzylidene acetals are particularly well-suited for this transformation, yielding a benzyl ether at one of the original oxygen positions.

Mechanism: A Lewis acid (e.g., AlCl₃, TiCl₄) coordinates to one of the dioxane oxygen atoms, activating the C2-O bond for cleavage and facilitating the formation of an oxocarbenium ion intermediate.[7] A hydride source (e.g., LiAlH₄, DIBAL-H, Et₃SiH) then delivers a hydride ion to the C2 carbon.[6] The regioselectivity of the initial cleavage and subsequent ether formation is governed by steric and electronic factors, though in the case of our symmetrical substrate, this is not a determining factor. The reaction typically favors the formation of a benzyl ether at the sterically less hindered oxygen, but for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, the two oxygens are equivalent.

Lewis_Reductive Lewis Acid-Mediated Reductive Opening cluster_0 Step 1: Activation & Cleavage cluster_1 Step 2: Reduction Start 1,3-Dioxane LA_Complex Lewis Acid Complex Start->LA_Complex + Lewis Acid (LA) Oxocarbenium Oxocarbenium Ion LA_Complex->Oxocarbenium Ring Cleavage Product Monoprotected Diol (Benzyl Ether) Oxocarbenium->Product + Hydride (H⁻)

Caption: Mechanism of Lewis acid-mediated reductive ring-opening.

Part 2: Detailed Experimental Protocols

The following protocols are designed as robust starting points for the catalytic ring-opening of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Brønsted Acid-Catalyzed Hydrolytic Cleavage

Objective: To deprotect the benzylidene acetal, yielding benzaldehyde and 2-(propan-2-ylidene)propane-1,3-diol.

Materials:

  • 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (1.0 eq)

  • Acetone/Water (9:1 v/v)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.1 eq)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

  • Dissolve the substrate in the acetone/water mixture (approx. 0.1 M concentration).

  • Add p-TsOH·H₂O (0.1 eq) to the solution.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system), observing the disappearance of the starting material spot and the appearance of the product spots (benzaldehyde and diol). The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench the catalyst by adding saturated NaHCO₃ solution until the aqueous layer is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to separate the benzaldehyde and the diol product.

Causality: The use of a protic solvent system containing water is essential for hydrolysis.[8] Acetone is used as a co-solvent to ensure the solubility of the substrate and to act as a transacetalization scavenger, helping to drive the equilibrium toward the deprotected products.[8] p-TsOH is a mild, crystalline, and easy-to-handle solid acid catalyst.

Protocol 2: Reductive Ring-Opening with DIBAL-H

Objective: To reductively open the dioxane ring to form 3-benzyloxy-2-(propan-2-ylidene)propan-1-ol.

Materials:

  • 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (1.0 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes or toluene)

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add DIBAL-H solution (1.5 eq) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction by the slow, dropwise addition of methanol at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Add a saturated aqueous solution of Rochelle's salt and stir vigorously until the two layers become clear (this may take several hours or overnight and helps to break up the aluminum salt emulsion).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Causality: DIBAL-H is a powerful reducing agent and a Lewis acid that can coordinate to the acetal oxygen, facilitating ring opening.[6] The reaction is performed at low temperatures (-78 °C) to control the reactivity of the DIBAL-H and prevent over-reduction or other side reactions. The Rochelle's salt workup is a standard and effective method for chelating aluminum salts, which simplifies the extraction process.[6]

Part 3: Comparative Data Summary

The choice of catalytic procedure depends entirely on the desired synthetic outcome. The table below summarizes the key differences between the two primary pathways.

FeatureProtocol 1: Brønsted Acid HydrolysisProtocol 2: Reductive Ring-Opening
Catalyst Type Brønsted Acid (e.g., p-TsOH, HCl)[9]Lewis Acid / Hydride Source (e.g., DIBAL-H)[6]
Primary Product Benzaldehyde + DiolMono-protected Diol (Benzyl Ether)
Bond Cleavage C-O (Acetal Hydrolysis)C-O (Acetal Reduction)
Key Reagents Acid, Water/Co-solventLewis Acidic Hydride, Anhydrous Solvent
Reaction Goal DeprotectionFunctional Group Interconversion
Advantages Mild conditions, simple reagents, high yields.High regioselectivity, creates a stable ether.
Limitations Not suitable for acid-sensitive substrates.Requires anhydrous/inert conditions, cryogenic temperatures.

Part 4: Workflow and Troubleshooting

Successful execution of these protocols requires careful attention to reaction setup and monitoring. Below is a general workflow and a troubleshooting guide for common issues.

Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation & Purification p1 Select Protocol (Hydrolysis vs. Reductive) p2 Assemble & Dry Glassware p1->p2 p3 Weigh Reagents p2->p3 r1 Dissolve Substrate p3->r1 r2 Add Catalyst/Reagent r1->r2 r3 Monitor by TLC r2->r3 w1 Quench Reaction r3->w1 w2 Aqueous Workup/ Extraction w1->w2 w3 Dry & Concentrate w2->w3 w4 Column Chromatography w3->w4

Caption: General experimental workflow for catalytic ring-opening.

Troubleshooting Guide

Troubleshooting outcome outcome start Reaction Incomplete? outcome1 Check catalyst activity. Increase reaction time or temperature. Ensure anhydrous conditions (for Protocol 2). start->outcome1 Yes outcome_ok Low Yield? start->outcome_ok No outcome2 Optimize workup procedure (check pH, extraction solvent). Verify reagent stoichiometry & purity. Check for product volatility during concentration. outcome_ok->outcome2 Yes outcome_final Side Products Formed? outcome_ok->outcome_final No outcome3 Use milder catalyst or lower concentration. Decrease reaction temperature. Consider alternative catalyst system. outcome_final->outcome3 Yes

Caption: A logical guide for troubleshooting common issues.[10]

References

  • Giner, A. (2025, August 6). Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates. Retrieved from ResearchGate. [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from organic-chemistry.org. [Link]

  • Thiery, E. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis, 29, 487-606.
  • Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Retrieved from chemistrysteps.com. [Link]

  • Goethals, F., et al. (2020, March 6). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Publications. [Link]

  • Kibayashi, C., et al. (2001, November 16). Lewis Acid-Catalyzed Ring-Opening Reactions of Semicyclic N,O-Acetals Possessing an Exocyclic Nitrogen Atom: Mechanistic Aspect and Application to Piperidine Alkaloid Synthesis. Journal of the American Chemical Society. [Link]

  • Rychnovsky, S. D., & Griesgraber, G. (n.d.). Asymmetric Synthesis of 1,2-dioxanes: Approaches to the Peroxyplakoric Acids. PMC - NIH. [Link]

  • Bailey, W. F., & Rivera, A. D. (1984). Acetolysis of cyclic acetals: regioselective acylative cleavage of cyclic formals. Journal of Organic Chemistry.
  • TSI Journals. (2009, January 22). Selective hydrolysis of terminal isopropylidene ketals- an overview. Retrieved from tsijournals.com. [Link]

  • Google Patents. Process for producing 1,3-dioxane-5-ones.
  • Gmeiner, P., et al. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Lipin, K., et al. (2025, August 9). Synthesis of some 2-ylidene-1,3-dithiolanes. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022, July 20). 10.3: Acetals and Ketals. Retrieved from chem.libretexts.org. [Link]

  • Ding, X-G., et al. (2024, July 15). A mild deprotection of isopropylidene ketals from 2-deoxyglycosides using AcOH/H2O/DME. Carbohydrate Research. [Link]

  • Kocienski, P. J. (n.d.). 2.2 0,0-Acetals. In Protective Groups.
  • Kubota, H., et al. (2023, July 12). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules - ACS Publications. [Link]

Sources

Application

step-by-step synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

This Application Note is designed for research and development professionals focusing on the synthesis of functionalized 1,3-dioxane derivatives. The following protocol details the synthesis of 2-Phenyl-5-(propan-2-ylide...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development professionals focusing on the synthesis of functionalized 1,3-dioxane derivatives. The following protocol details the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane , a sterically demanding acetal derivative useful as a rigid core in polymer chemistry and complex organic scaffolding.

Application Note: AN-2026-DX

Executive Summary

The target molecule, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, represents a protected, functionalized glycerol derivative. Its synthesis requires a high-fidelity approach to control regiochemistry during the initial acetalization of glycerol and to prevent side reactions (such as elimination or polymerization) during the installation of the exocyclic double bond.

This protocol utilizes a three-stage convergent workflow:

  • Thermodynamic Acetalization: Selective formation and isolation of the 6-membered 1,3-dioxane ring over the 5-membered dioxolane isomer.

  • Oxidative Functionalization: Conversion of the secondary alcohol to the ketone (2-phenyl-1,3-dioxan-5-one).

  • Wittig Olefination: Installation of the isopropylidene moiety using a phosphorus ylide.

Strategic Workflow Visualization

The following diagram outlines the critical path for this synthesis, highlighting the decision nodes for purification and quality control.

SynthesisWorkflow Start Raw Materials: Glycerol + Benzaldehyde Step1 Step 1: Acid-Catalyzed Acetalization (Thermodynamic Control) Start->Step1 Sep Isomer Separation (Crystallization) Step1->Sep Mixture of 1,3-dioxane & 1,3-dioxolane Inter1 Intermediate A: 2-Phenyl-1,3-dioxan-5-ol Sep->Inter1 Selective ppt Step2 Step 2: Oxidation (Swern or TEMPO) Inter1->Step2 Inter2 Intermediate B: 2-Phenyl-1,3-dioxan-5-one Step2->Inter2 Step3 Step 3: Wittig Olefination (Ph3P=C(Me)2) Inter2->Step3 Final Target Product: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane Step3->Final

Figure 1: Strategic workflow for the synthesis of the target dioxane derivative, emphasizing the critical isomer separation step.

Detailed Experimental Protocols

Stage 1: Synthesis of 2-Phenyl-1,3-dioxan-5-ol

The reaction of glycerol with benzaldehyde produces a mixture of the 6-membered 1,3-dioxane (cis/trans isomers) and the 5-membered 1,3-dioxolane. The 6-membered ring is the thermodynamic product and can be isolated via fractional crystallization.

Reagents & Equipment:

  • Glycerol (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq)

  • Solvent: Toluene or Benzene (for Dean-Stark water removal)

  • Apparatus: Dean-Stark trap, Reflux condenser

Protocol:

  • Setup: Charge a round-bottom flask with glycerol, benzaldehyde, and solvent. Add p-TsOH.

  • Reflux: Heat to reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Continue until theoretical water volume is collected (approx. 4-6 hours).

  • Neutralization: Cool to RT. Add solid NaHCO₃ to neutralize the acid catalyst. Filter the solids.

  • Isomer Separation (Critical):

    • Concentrate the filtrate. The residue contains both isomers.[1]

    • Crystallization: Dissolve the crude oil in hot benzene or toluene/petroleum ether mixture. Upon slow cooling, the 2-phenyl-1,3-dioxan-5-ol preferentially crystallizes (often as the cis isomer), while the dioxolane remains in the mother liquor.

    • Recrystallize to ensure >98% isomeric purity.

Data Validation:

Parameter Specification Note
Appearance White crystalline solid
Melting Point ~80-83 °C Distinct from liquid dioxolanes

| ¹H NMR (CDCl₃) | δ 5.5 (s, 1H, Ph-CH) | Characteristic acetal proton |

Stage 2: Oxidation to 2-Phenyl-1,3-dioxan-5-one

The secondary alcohol is oxidized to the ketone. While Swern oxidation is standard, TEMPO/Bleach is a greener, scalable alternative for this substrate.

Reagents:

  • Intermediate A (2-Phenyl-1,3-dioxan-5-ol)[2][3]

  • TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 eq)

  • NaOCl (Bleach, commercial 5-6%) (1.1 eq)

  • KBr (0.1 eq)

  • Solvent: CH₂Cl₂ / Water biphasic system

Protocol:

  • Dissolve Intermediate A and TEMPO in CH₂Cl₂. Cool to 0°C.[4]

  • Dissolve KBr in a small volume of water and add to the organic phase.

  • Slowly add aqueous NaOCl while maintaining the temperature <10°C. The mixture should be stirred vigorously to ensure phase transfer.

  • Quench: Once TLC indicates consumption of starting material (~30-60 min), quench with aqueous Na₂S₂O₃.

  • Workup: Extract with CH₂Cl₂, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: The ketone is relatively stable but can hydrate. Store under desiccant or use immediately.

Stage 3: Wittig Olefination to Target

The ketone is converted to the exocyclic alkene using an isopropylidene ylide generated in situ.

Reagents:

  • Isopropyltriphenylphosphonium iodide (1.2 eq)

  • Base: n-Butyllithium (n-BuLi) (1.1 eq) or Potassium tert-butoxide (KOtBu)

  • Substrate: 2-Phenyl-1,3-dioxan-5-one (1.0 eq)

  • Solvent: Anhydrous THF

Protocol:

  • Ylide Formation:

    • In a flame-dried flask under Argon, suspend isopropyltriphenylphosphonium iodide in anhydrous THF.

    • Cool to -78°C (if using n-BuLi) or 0°C (if using KOtBu).

    • Add base dropwise. The solution will turn deep red/orange, indicating ylide formation. Stir for 30-60 mins.

  • Coupling:

    • Dissolve 2-Phenyl-1,3-dioxan-5-one in minimal anhydrous THF.

    • Add the ketone solution dropwise to the ylide at low temperature.

  • Reaction: Allow the mixture to warm slowly to room temperature and stir overnight.

  • Workup:

    • Quench with saturated NH₄Cl solution.

    • Extract with diethyl ether or hexane (Triphenylphosphine oxide precipitates more easily from non-polar solvents).

    • Filter off the majority of the phosphine oxide byproduct.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Mechanism Visualization:

WittigMechanism Ylide Ylide: Ph3P=C(Me)2 Betaine Betaine / Oxaphosphetane Intermediate Ylide->Betaine Nucleophilic Attack Ketone Ketone: 2-Ph-1,3-dioxan-5-one Ketone->Betaine Products Target Alkene + Ph3P=O Betaine->Products Elimination

Figure 2: Mechanistic pathway of the Wittig reaction converting the carbonyl to the isopropylidene group.

Quality Control & Characterization

The final product, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane , must be validated using NMR spectroscopy to confirm the integrity of the acetal and the presence of the new tetrasubstituted double bond.

Expected Analytical Data:

Spectroscopic MethodDiagnostic SignalStructural Assignment
¹H NMR δ 5.6 ppm (s, 1H)Benzylidene acetal proton (O-CH-O)
δ 4.4 - 4.6 ppm (m, 4H)Dioxane ring protons (C4-H and C6-H)
δ 1.6 - 1.8 ppm (s, 6H)Isopropylidene methyl groups (=C(CH₃)₂)
δ 7.3 - 7.5 ppm (m, 5H)Phenyl aromatic protons
¹³C NMR δ ~101 ppmAcetal carbon (C2)
δ ~125-130 ppmAlkene carbons (C5 and exocyclic C)

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle strictly under inert atmosphere (Argon/Nitrogen).

  • Benzaldehyde: Susceptible to autoxidation; use fresh or distilled.

  • Waste Disposal: Phosphine oxides are persistent; dispose of solid organic waste according to EHS regulations.

References

  • Showler, A. J., & Darley, P. A. (1967). Condensation of glycerol with benzaldehyde. Chemical Reviews, 67(4), 427–440. [Link]

  • Baggett, N., et al. (1960). Aspects of stereochemistry. Part IV. The structure of some 1,3-dioxanes. Journal of the Chemical Society, 2574-2581. [Link]

  • Smith, A. B., et al. (1995). Wittig Olefination of 1,3-Dioxan-5-ones. Journal of the American Chemical Society, 117(43), 10777. (General reference for Wittig on this scaffold).

Sources

Method

Application Note: Engineering Degradable Hydrogels via Incorporation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

This Application Note serves as a comprehensive technical guide for the incorporation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (PPD) into hydrogel networks.[1] This protocol is designed for researchers aiming to intr...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note serves as a comprehensive technical guide for the incorporation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (PPD) into hydrogel networks.[1] This protocol is designed for researchers aiming to introduce tunable backbone degradability and pH-sensitivity into vinyl-based hydrogel systems (e.g., poly(NIPAM), PEG-diacrylate) via Radical Ring-Opening Polymerization (rROP).[1]

Introduction & Mechanism[1][2]

The Challenge: Non-Degradable Backbones

Traditional vinyl hydrogels (poly(acrylamide), poly(NIPAM), poly(PEGDA)) possess a carbon-carbon backbone that is biologically stable and non-degradable. This limits their application in drug delivery and tissue engineering where clearance or resorption is required.[1]

The Solution: Radical Ring-Opening Polymerization (rROP)

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (PPD) acts as a cyclic allylic acetal monomer.[1] Unlike standard vinyl monomers that polymerize via simple addition (keeping the ring intact), PPD is designed to undergo Radical Ring-Opening Polymerization (rROP) .[1]

  • Addition: The propagating radical attacks the exocyclic double bond (propan-2-ylidene) at the C5 position.[1]

  • Ring Opening: The resulting radical on the ring is unstable and undergoes

    
    -scission.[1]
    
  • Result: The 1,3-dioxane ring opens to form an ester linkage within the polymer backbone.[1]

This process inserts hydrolytically cleavable ester bonds into the otherwise stable vinyl backbone, rendering the entire hydrogel degradable.[1] The 2-phenyl group provides crucial stability to the intermediate radical (benzylic stabilization), driving the ring-opening equilibrium forward, while the isopropylidene group (propan-2-ylidene) offers steric tuning of the degradation rate compared to its faster-degrading analog, 5-methylene-2-phenyl-1,3-dioxane (MPDO).[1]

Synthesis of Monomer (PPD)

Note: PPD is a derivative of the more common MPDO. If not commercially available, it must be synthesized via a Wittig reaction from the ketone precursor.[1]

Materials
  • Precursor: 2-Phenyl-1,3-dioxan-5-one (CAS: 1708-40-3).[1]

  • Reagent: Isopropyltriphenylphosphonium iodide.[1]

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi, 2.5 M in hexanes) or Potassium tert-butoxide (
    
    
    -BuOK).[1]
  • Solvent: Anhydrous Tetrahydrofuran (THF).[1]

Protocol 1: Wittig Synthesis of PPD
  • Preparation: Flame-dry a 250 mL round-bottom flask and purge with Argon.

  • Ylide Formation: Suspend isopropyltriphenylphosphonium iodide (1.2 eq) in anhydrous THF at 0°C. Dropwise add

    
    -BuLi (1.2 eq) over 20 mins. The solution will turn deep red (phosphonium ylide formation). Stir for 1 hour at 0°C.
    
  • Addition: Dissolve 2-Phenyl-1,3-dioxan-5-one (1.0 eq) in minimal THF and add dropwise to the ylide solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours.

  • Quench & Workup: Quench with saturated NH

    
    Cl solution. Extract with diethyl ether (
    
    
    
    ). Dry organic layer over MgSO
    
    
    and concentrate in vacuo.
  • Purification (Critical): The byproduct, triphenylphosphine oxide, is difficult to remove. Use flash column chromatography (Hexane/Ethyl Acetate 9:1).

    • Validation: Check purity via

      
      H NMR.[1] Look for the disappearance of the ketone signal and appearance of the isopropylidene methyls (
      
      
      
      ppm) and the benzylidene proton (
      
      
      ppm).

Hydrogel Fabrication Protocol

This protocol describes the copolymerization of PPD with N-isopropylacrylamide (NIPAM) to create a thermo-responsive, degradable hydrogel.[1] The same principles apply to PEG-diacrylate or HEMA systems.

Experimental Design Considerations
  • Solubility: PPD is hydrophobic. A co-solvent system (Dioxane/Water or DMF/Water) is required to solubilize PPD with hydrophilic monomers like NIPAM.

  • Monomer Ratio:

    • Low PPD (1–5 mol%): Introduces "break points" for slow degradation; maintains hydrogel mechanical integrity.[1]

    • High PPD (>10 mol%): Increases hydrophobicity significantly; may alter the Lower Critical Solution Temperature (LCST) of NIPAM.

Protocol 2: PPD-NIPAM Hydrogel Synthesis

Reagents:

  • Monomer A: NIPAM (Recrystallized from hexane).

  • Monomer B: PPD (Synthesized above).

  • Crosslinker: N,N'-Methylenebisacrylamide (BIS) (Keep low, ~1 mol%, to ensure backbone degradation dominates).

  • Initiator: Azobisisobutyronitrile (AIBN).

  • Solvent: 1,4-Dioxane (Anhydrous).[1]

Step-by-Step:

  • Dissolution: In a Schlenk tube, dissolve NIPAM (90 mol%), PPD (10 mol%), and BIS (1 mol%) in 1,4-Dioxane. Total monomer concentration should be ~1.0 M.[1]

  • Degassing: Bubble Nitrogen through the solution for 20 minutes to remove oxygen (radical scavenger).

  • Initiation: Add AIBN (1 mol% relative to total monomer).

  • Polymerization: Seal the tube and immerse in an oil bath at 65°C for 24 hours.

    • Note: The elevated temperature favors the ring-opening pathway of PPD over simple vinyl addition.[1]

  • Purification:

    • Precipitate the polymer/hydrogel into cold diethyl ether to remove unreacted PPD and NIPAM.[1]

    • Dialyze against distilled water for 3 days (MWCO 3.5 kDa) to remove solvent and oligomers.

  • Lyophilization: Freeze-dry to obtain the final hydrogel powder or sponge.[1]

Validation & Characterization

Trust but verify. The incorporation of PPD must be confirmed to ensure the ring actually opened (forming an ester) rather than polymerizing as a pendant cyclic ether.

Protocol 3: Verification of Ring Opening (rROP)

Technique:


H NMR Spectroscopy (in DMSO-

or CDCl

).[1]
Signal of InterestChemical Shift (

)
Interpretation
Benzylidene Acetal (O-CH-Ph) ~5.5 ppmConfirms presence of PPD unit.[1]
Backbone Ester (

-proton)
~4.1–4.3 ppmCRITICAL: Indicates successful ring opening (ester formation).[1]
Intact Ring (Cyclic PPD) ~3.8–4.0 ppmIndicates vinyl polymerization (ring did not open).

Interpretation: Calculate the Degree of Ring Opening (DRO) :



Target: A DRO > 80% is desirable for effective backbone degradation.[1] If DRO is low, increase polymerization temperature or decrease monomer concentration.[1]
Protocol 4: Degradation Study
  • Swelling: Equilibrate hydrogel disks in PBS (pH 7.4) and Acetate Buffer (pH 5.0) at 37°C.

  • Measurement: Weigh samples at defined intervals (Day 1, 3, 7, 14, 21).

  • Mechanism Check:

    • Acidic pH (5.0): Rapid mass loss expected due to hydrolysis of the benzylidene acetal and the backbone ester.

    • Neutral pH (7.4): Slower mass loss (ester hydrolysis only).[1]

Visualizing the Workflow

The following diagram illustrates the chemical pathway from monomer synthesis to the degradation of the hydrogel network.

G cluster_0 1. Monomer Synthesis cluster_1 2. Hydrogel Fabrication (rROP) cluster_2 3. Degradation Precursor 2-Phenyl-1,3-dioxan-5-one Wittig Wittig Reaction (i-Pr-PPh3 + n-BuLi) Precursor->Wittig PPD PPD Monomer (Exocyclic C=C) Wittig->PPD Radical Radical Attack (AIBN) PPD->Radical RingOpen Ring Opening (Beta-Scission) Radical->RingOpen 65°C Polymer Degradable Hydrogel (Backbone Esters) RingOpen->Polymer Copolymerization Acid Acidic pH / Hydrolysis Polymer->Acid Breakdown Backbone Cleavage (Small Molecules) Acid->Breakdown

Caption: Workflow for PPD synthesis, Radical Ring-Opening Polymerization (rROP) mechanism, and subsequent hydrolytic degradation.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Degradation Rate Low Degree of Ring Opening (DRO).[1]Increase polymerization temperature (to 70°C) or dilute monomer concentration to favor ring opening over propagation.
Opaque Hydrogel Phase separation of hydrophobic PPD.[1]Increase the ratio of organic co-solvent (Dioxane) during synthesis; reduce PPD feed ratio (<5 mol%).
No Gelation Radical quenching or Chain Transfer.[1]Ensure rigorous degassing (O

removal); repurify PPD to remove phosphine oxide residues (which can inhibit radicals).
Premature Hydrolysis Acidic impurities in solvent.[1]Use anhydrous, neutral solvents; store PPD over basic alumina if necessary.[1]

References

  • Agarwal, S. (2010).[1] Chemistry, chances and limitations of the radical ring-opening polymerization of cyclic ketene acetals for the synthesis of degradable polyesters. Polymer Chemistry.[2] Link

  • Siegwart, D. J., Bencherif, S. A., Srinivasan, A., Hollinger, J. O., & Matyjaszewski, K. (2008). Synthesis, characterization, and in vitro cell culture viability of degradable poly(N-isopropylacrylamide-co-5,6-benzo-2-methylene-1,3-dioxepane) hydrogels. Journal of Biomedical Materials Research Part A. Link

  • Undin, J., Illergård, J., & Finne-Wistrand, A. (2013).[1] Synthesis of 2-phenyl-5-methylene-1,3-dioxane (PMDO) and its copolymerization behavior. Polymer Bulletin. (Contextual basis for PPD synthesis).

  • Gao, Y., et al. (2012). Acid-labile acetal-based hydrogels for targeted drug delivery.[1] Journal of Controlled Release. (Context for acid-sensitivity of benzylidene acetals).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Welcome to the technical support center for the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Instead of a rigid manual, we present a series of practical, in-depth answers to common challenges, grounded in established chemical principles and field-proven experience. Our goal is to empower you not just to follow a protocol, but to understand the causality behind each step, enabling you to troubleshoot effectively and optimize your yield.

Section 1: Synthesis of the Key Intermediate: 2-Phenyl-1,3-dioxan-5-one

The most reliable pathway to the target molecule proceeds through the key intermediate, 2-Phenyl-1,3-dioxan-5-one. The overall workflow involves the formation of a protected glycerol derivative followed by oxidation.

cluster_0 Step 1: Acetalization cluster_1 Step 2: Oxidation Glycerol Glycerol Acetalization Acid-Catalyzed Acetalization Glycerol->Acetalization Benzaldehyde Benzaldehyde Benzaldehyde->Acetalization Dioxane_ol 2-Phenyl-1,3-dioxan-5-ol (Mixture of Isomers) Acetalization->Dioxane_ol Forms dioxane and dioxolane isomers Oxidation Selective Oxidation (e.g., PCC, Swern) Dioxane_ol->Oxidation Dioxanone 2-Phenyl-1,3-dioxan-5-one (Key Intermediate) Oxidation->Dioxanone Purification is critical

Caption: Workflow for the synthesis of the 2-Phenyl-1,3-dioxan-5-one intermediate.
FAQ 1.1: What is the standard route to 2-Phenyl-1,3-dioxan-5-one and what are the primary challenges?

The standard and most cost-effective route involves two main transformations:

  • Acid-Catalyzed Acetalization: Reaction of glycerol and benzaldehyde to form 2-phenyl-1,3-dioxan-5-ol.

  • Oxidation: Oxidation of the secondary alcohol at the C5 position to the corresponding ketone, 2-phenyl-1,3-dioxan-5-one.

The primary challenges that directly impact yield are:

  • Isomer Formation: The acetalization of glycerol, an asymmetrical triol, can produce a mixture of a six-membered ring (1,3-dioxane) and a five-membered ring (1,3-dioxolane). Separating these isomers is notoriously difficult due to their similar physical properties, such as boiling point and solubility[1][2].

  • Low Yields: Historical methods report yields as low as 25% for the desired 2-phenyl-1,3-dioxan-5-ol after recrystallization, making the process inefficient for larger-scale production[1][2].

Troubleshooting Guide 1.2: My acetalization yield is low and contaminated with the 1,3-dioxolane isomer. How can I improve selectivity and yield?

This is the most common bottleneck in the first stage of the synthesis. The formation of the six-membered dioxane ring is thermodynamically favored, while the five-membered dioxolane is often the kinetic product. Your strategy should be to push the reaction towards thermodynamic equilibrium.

Causality: The reaction is an equilibrium process. Water is produced as a byproduct. According to Le Châtelier's principle, efficient removal of water is crucial to drive the reaction towards the acetal products. Furthermore, longer reaction times and appropriate temperatures allow the kinetically formed dioxolane to revert to the starting materials and re-form as the more stable dioxane product.

Solutions & Protocol:

ParameterRecommendationRationale
Catalyst p-Toluenesulfonic acid (pTSA) or other Brønsted acids.Efficiently protonates the benzaldehyde carbonyl, activating it for nucleophilic attack by the glycerol hydroxyl groups. Ionic liquids like [BPy]HSO4 have also shown high activity at room temperature[3].
Solvent Toluene or BenzeneAllows for azeotropic removal of water using a Dean-Stark apparatus, which is critical for driving the equilibrium.
Temperature RefluxProvides the necessary energy to overcome the activation barrier and helps the reaction reach thermodynamic equilibrium, favoring the six-membered ring.
Reaction Time 12-24 hoursExtended reaction times are necessary to ensure the conversion of the kinetic dioxolane isomer to the more stable dioxane product.

Experimental Protocol: Optimized Acetalization of Glycerol

  • Apparatus Setup: Assemble a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is oven-dried to remove any adsorbed water.

  • Reagent Charging: To the flask, add glycerol (1.0 eq), benzaldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid (pTSA, ~0.02 eq) in toluene (approx. 2 mL per mmol of glycerol).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 16-24 hours, or until no more water is collected.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a mild base, such as triethylamine or a saturated sodium bicarbonate solution, to neutralize the pTSA catalyst.

  • Extraction: Transfer the mixture to a separatory funnel. Wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product, 2-phenyl-1,3-dioxan-5-ol, is often a mixture of cis and trans isomers. While low-temperature recrystallization can be attempted, for subsequent steps, using the isomeric mixture after purification by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) is often more practical.

Troubleshooting Guide 1.3: The oxidation of the C5-alcohol to the ketone is inefficient. What are the best practices?

An incomplete or messy oxidation will introduce impurities that are difficult to remove and can interfere with the subsequent condensation step. The key is to choose a selective oxidant that is effective for secondary alcohols and to control the reaction conditions carefully.

Causality: Over-oxidation can lead to ring-opening and the formation of ester byproducts[4]. Strong, acidic oxidants like Jones reagent can cleave the acetal group. Therefore, mild and selective oxidation conditions are required.

Recommended Oxidation Methods:

MethodOxidantAdvantagesDisadvantages
PCC Oxidation Pyridinium chlorochromateReliable, commercially available, and generally gives good yields.Chromium waste is toxic and requires special disposal procedures.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineHigh yields, mild conditions, avoids heavy metals.Requires cryogenic temperatures (-78 °C), produces a strong odor (dimethyl sulfide).
TEMPO-based Oxidation (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl with a co-oxidant like NaOClCatalytic, environmentally benign, highly selective for primary and secondary alcohols.Can be more expensive; optimization of co-oxidant and pH may be needed.

Experimental Protocol: PCC Oxidation of 2-Phenyl-1,3-dioxan-5-ol

  • Setup: In a fume hood, add pyridinium chlorochromate (PCC, 1.5 eq) and a small amount of powdered molecular sieves (4Å) or silica gel to a round-bottom flask with a magnetic stirrer. Add anhydrous dichloromethane (CH₂Cl₂).

  • Reactant Addition: Dissolve the 2-phenyl-1,3-dioxan-5-ol (1.0 eq) in a minimal amount of anhydrous CH₂Cl₂ and add it to the PCC suspension in one portion. The mixture will become a dark, tarry solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel or Florisil, eluting with additional diethyl ether. This removes the chromium tars.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure 2-Phenyl-1,3-dioxan-5-one as a colorless or pale yellow oil.

Section 2: The Condensation Reaction to Form the Final Product

With the key intermediate in hand, the final step is the formation of the exocyclic double bond at the C5 position. This is typically achieved via a Knoevenagel-type condensation.

FAQ 2.1: What are the best methods for converting the 5-oxo group into the 5-(propan-2-ylidene) group?

The target transformation is a condensation between a ketone (2-phenyl-1,3-dioxan-5-one) and acetone. This is essentially a base- or acid-catalyzed aldol condensation followed by dehydration. This reaction can be challenging due to competing side reactions.

Recommended Approaches:

  • Direct Knoevenagel-type Condensation: Reacting the dioxanone directly with acetone in the presence of a suitable catalyst. This is the most direct route but requires careful optimization to suppress the self-condensation of acetone.

  • Wittig Reaction: Using a phosphonium ylide, such as that generated from isopropyltriphenylphosphonium bromide. This method is highly reliable for forming C=C bonds but is stoichiometrically inefficient as it produces triphenylphosphine oxide as a byproduct.

  • Horner-Wadsworth-Emmons (HWE) Reaction: An alternative to the Wittig reaction using a phosphonate ester, which often allows for easier purification.

For efficiency and atom economy, optimizing the direct condensation is preferable.

Troubleshooting Guide 2.2: My direct condensation with acetone is giving low yields, unreacted starting material, and multiple side products. How do I solve this?

This is the crux of the final step. The low electrophilicity of the C5-ketone and the propensity of acetone to self-condense under basic or acidic conditions are the main culprits. The strategy is to select conditions that favor the cross-condensation product.

cluster_checks Initial Checks cluster_optimization Optimization Pathways Start Low Yield in Condensation Step Purity Is the starting 2-Phenyl-1,3-dioxan-5-one pure? Start->Purity Purity->Start No, re-purify Reagents Are acetone and solvent anhydrous? Purity->Reagents Yes Reagents->Start No, dry reagents Catalyst Optimize Catalyst System (e.g., TiCl₄/Et₃N, Piperidine/AcOH) Reagents->Catalyst Yes Stoichiometry Use Large Excess of Acetone Catalyst->Stoichiometry WaterRemoval Implement Water Removal (Dean-Stark or Mol. Sieves) Stoichiometry->WaterRemoval Temp Adjust Temperature (Start low, then heat) WaterRemoval->Temp End Improved Yield of Target Product Temp->End

Caption: Troubleshooting logic for the Knoevenagel-type condensation step.

Causality & Solutions:

  • Problem: Weak Enolate Formation/Reversibility. The equilibrium of the initial aldol addition may not favor the product.

    • Solution: Use a strong catalyst system and remove the water byproduct to drive the reaction forward via dehydration. Lewis acids like Titanium(IV) chloride (TiCl₄) in the presence of a tertiary amine (like triethylamine, Et₃N) can coordinate to both ketones, facilitating the reaction[5]. Alternatively, classic Knoevenagel conditions using a secondary amine catalyst like piperidine with acetic acid in a refluxing solvent with a Dean-Stark trap can be effective[5][6].

  • Problem: Acetone Self-Condensation. Under basic conditions, acetone readily forms diacetone alcohol and mesityl oxide, consuming the reagent and complicating purification.

    • Solution: Use a large excess of acetone. This makes acetone both the reactant and the solvent, shifting the equilibrium towards the desired cross-condensation product. Additionally, adding the 2-phenyl-1,3-dioxan-5-one slowly to the acetone/catalyst mixture can minimize its time to react with itself.

Experimental Protocol: Optimized Knoevenagel Condensation

  • Apparatus Setup: Assemble an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser (with a Dean-Stark trap if using a co-solvent), and an inert atmosphere (Nitrogen or Argon).

  • Reagent Charging: To the flask, add a large excess of anhydrous acetone (e.g., 20-30 eq). If using a co-solvent like benzene or toluene for azeotropic water removal, add it now. Add the catalyst system. For the TiCl₄ system: cool the acetone to 0 °C and slowly add TiCl₄ (2.0 eq), followed by the slow addition of triethylamine (4.0 eq).

  • Reactant Addition: Dissolve 2-phenyl-1,3-dioxan-5-one (1.0 eq) in a minimal amount of anhydrous acetone or the co-solvent and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes.

  • Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an hour, then slowly warm to room temperature or heat to reflux as needed. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully quench by pouring it into a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product will likely contain polymers from acetone self-condensation and other impurities. Purify via column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to isolate the 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

Section 3: Product Characterization

FAQ 3.1: How do I confirm the structure and purity of the final product?

Proper characterization is essential to confirm a successful synthesis. A combination of spectroscopic methods should be used.

TechniqueExpected Observations for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane
¹H NMR Disappearance of the C5-alcohol proton (if starting from the -ol) or the C5-ketone's adjacent protons.Appearance of two singlets in the ~1.5-2.0 ppm region for the two non-equivalent methyl groups of the isopropylidene moiety.Signals for the dioxane ring protons (typically in the ~3.5-4.5 ppm range).A singlet for the C2-proton (benzylic acetal proton) around ~5.5-6.0 ppm.Multiplets in the aromatic region (~7.2-7.5 ppm) for the phenyl group.
¹³C NMR Disappearance of the C5-alcohol signal (~60-70 ppm) or the C5-ketone signal (~200 ppm).Appearance of two new signals for the isopropylidene group: a quaternary carbon (C=C) around 120-130 ppm and the carbon of the double bond attached to the ring around 130-140 ppm.Signals for the two methyl carbons around 20-30 ppm.
FT-IR Disappearance of the C=O stretch from the ketone starting material (typically ~1720 cm⁻¹).Disappearance of the broad O-H stretch from the alcohol intermediate (~3400 cm⁻¹).Appearance of a C=C stretch (typically ~1650 cm⁻¹).Strong C-O stretches for the acetal (~1100-1200 cm⁻¹).
Mass Spec (ESI/GC-MS) A molecular ion peak [M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight of the product (C₁₃H₁₆O₂ = 204.26 g/mol ).

By systematically addressing these common issues, researchers can significantly improve the efficiency, yield, and purity in the synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

References

  • JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure . MDPI. [Link]

  • 1,3-Dioxanes, 1,3-Dioxolanes . Organic Chemistry Portal. [Link]

  • US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide . MDPI. [Link]

  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents . PMC, National Center for Biotechnology Information. [Link]

  • Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride . PMC, National Center for Biotechnology Information. [Link]

  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids . ACS Omega. [Link]

  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-Free and Water-Mediated Process . ChemRxiv. [Link]

  • Scheme 1. Synthesis of inactivator 3 . ResearchGate. [Link]

  • Regioselective Ring Opening of 1,3-Dioxane-Type Acetals in Carbohydrates . ResearchGate. [Link]

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds . PMC, National Center for Biotechnology Information. [Link]

  • Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives . PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of 1,3-dioxolanes from substituted benzaldehydes of the vanillin series . ResearchGate. [Link]

  • Acetalization Catalysts for Synthesis of Valuable Oxygenated Fuel Additives from Glycerol . MDPI. [Link]

  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW . Semantic Scholar. [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals . Science of Synthesis, Thieme. [Link]

  • Preparation of 2,2-dimethyl-5-R-1,3-dioxane-4,6-dione derivatives . ResearchGate. [Link]

  • 1,3-diene-based AIEgens: Stereoselective synthesis and applications . Semantic Scholar. [Link]

Sources

Optimization

purification of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane via recrystallization

As a Senior Application Scientist, I've designed this comprehensive technical guide to address the specific challenges you may face when purifying 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane via recrystallization. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this comprehensive technical guide to address the specific challenges you may face when purifying 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane via recrystallization. This document moves beyond simple instructions to explain the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Introduction: The Importance of Purity for 1,3-Dioxane Derivatives

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane and its analogs are crucial intermediates in the synthesis of various fine chemicals and pharmaceutical agents.[1][2] Achieving high purity is paramount for downstream applications, and recrystallization remains a powerful, cost-effective, and scalable technique for this purpose.[3] This guide provides a robust framework for developing a successful recrystallization protocol and resolving common experimental hurdles.

Section 1: Core Principles of Recrystallization

A successful recrystallization hinges on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[4] The ideal solvent should exhibit high solubility for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane at an elevated temperature and low solubility at a reduced temperature.[4][5][6]

The Seven Critical Steps of Recrystallization

The entire process can be visualized as a systematic workflow. Understanding each stage is key to troubleshooting and optimization.

Recrystallization_Workflow A Step 1: Solvent Selection B Step 2: Dissolution in Minimum Hot Solvent A->B C Step 3: Hot Filtration (If Insoluble Impurities Present) B->C D Step 4: Slow Cooling & Crystallization C->D E Step 5: Isolate Crystals (Vacuum Filtration) D->E F Step 6: Wash Crystals (Ice-Cold Solvent) E->F G Step 7: Drying F->G

Caption: General workflow for purification by recrystallization.

Section 2: Experimental Protocol & Solvent Screening

Given the specific structure of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, which contains both a non-polar phenyl ring and polar ether linkages, a range of solvents should be screened.

Step-by-Step Recrystallization Protocol
  • Solvent Screening: In small test tubes, test the solubility of ~50 mg of your crude material in ~1 mL of various solvents at room temperature and then at the solvent's boiling point.[7] The goal is to find a solvent where the compound is sparingly soluble when cold but dissolves completely when hot.[4]

  • Dissolution: Place the crude solid into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid completely dissolves.[6] Using an Erlenmeyer flask is preferred as its narrow neck minimizes solvent evaporation.[6]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[6][8] Slow cooling is crucial for the formation of large, pure crystals.[4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[6]

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[3][9]

  • Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Data Presentation: Solvent Screening Table

Based on the structural characteristics of the target molecule, here is a suggested list of solvents for initial screening.

SolventPolarityBoiling Point (°C)Expected Solubility (Cold)Expected Solubility (Hot)Suitability Notes
Isopropanol Polar Protic82LowHighExcellent candidate. Often a good balance for moderately polar compounds.[10]
Ethanol Polar Protic78Low-MediumHighGood candidate, but may show slightly higher cold solubility than isopropanol, potentially reducing yield.[10]
Ethyl Acetate Polar Aprotic77MediumHighA strong contender, good for compounds with ether functionalities.[10]
Toluene Non-Polar111LowHighGood for aromatic compounds. Its high boiling point can sometimes lead to oiling out if the compound's melting point is low.[11]
Heptane/Hexane Non-Polar98 / 69Very LowLow-MediumLikely to be a poor solvent on its own, but an excellent anti-solvent for a mixed-solvent system with a solvent like ethyl acetate or DCM.
Water Very Polar100InsolubleInsolubleUnsuitable as a primary solvent but may be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[8]

Section 3: Troubleshooting Guide

Q: My compound "oiled out" as a liquid instead of forming solid crystals. What went wrong and how do I fix it?

A: Oiling out occurs when the saturated solution cools to a temperature above the melting point of your compound, or if the concentration of the solute is excessively high. The oily layer is a liquid phase of your impure compound.

  • Causality & Solution:

    • High Solute Concentration: The most common cause. Your solution is likely supersaturated to a point where the compound separates as a liquid. To fix this, reheat the solution to redissolve the oil, add 10-20% more solvent, and allow it to cool slowly again.[12]

    • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from having enough time to orient into a crystal lattice. To fix this, ensure the solution cools gradually. You can insulate the flask to slow heat loss.[13]

    • High Boiling Solvent: If the solvent's boiling point is higher than your compound's melting point, it will always oil out. To fix this, you must choose a different solvent with a lower boiling point.

Q: I've cooled the solution, even in an ice bath, but no crystals have formed. What should I do?

A: This is a classic case of a supersaturated solution, where the compound remains dissolved beyond its normal saturation point.[12] This can also happen if you've used too much solvent.

  • Causality & Solution:

    • Excess Solvent: This is the most frequent reason for crystallization failure.[12] To fix this, gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[12][13]

    • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). To induce crystallization, try one of these methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites.[6][9][12]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[9][12]

Q: My final yield is extremely low. Where did my product go?

A: A low yield is most often a result of procedural issues rather than a failed reaction.

  • Causality & Solution:

    • Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your compound remaining in the cold "mother liquor" after filtration.[9][13] You can try to recover more material by evaporating some solvent from the filtrate to obtain a second crop of crystals, though these may be less pure.

    • Premature Crystallization: If the compound crystallizes during a hot filtration step, you will lose product on the filter paper. Ensure the solution and filtration apparatus are kept hot during this process.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[9] Always use a minimal amount of ice-cold solvent for washing.

Q: The crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?

A: Yes, this is known as "crashing out." When crystallization occurs too rapidly, impurities can become trapped within the crystal lattice, defeating the purpose of the purification.[13]

  • Causality & Solution:

    • Solution is Too Concentrated: You may have used the absolute bare minimum of solvent, or some may have evaporated. To fix this, place the flask back on the heat source, redissolve the solid, add a small amount of additional hot solvent (e.g., 5-10% more), and cool slowly.[13] This will keep the compound in solution longer during the cooling phase, allowing for more ordered crystal growth.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a crude sample of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane?

A1: The impurities will depend on the synthetic route, but typically arise from the starting materials used to form the 1,3-dioxane ring. Common impurities could include unreacted benzaldehyde, the diol starting material (e.g., 2,2-dimethyl-1,3-propanediol), and the acid catalyst (e.g., p-toluenesulfonic acid). Proper solvent selection should aim to leave these impurities either fully dissolved in the mother liquor or completely insoluble for removal by hot filtration.

Q2: When and how should I use a mixed-solvent system?

A2: A mixed-solvent system is ideal when no single solvent has the desired solubility profile.[5] You should choose a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "bad" or "anti-solvent").[5][8]

  • Procedure: Dissolve the crude compound in the minimum amount of the hot "good" solvent. Then, add the "bad" solvent dropwise to the hot solution until it just begins to turn cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness, and then allow the solution to cool slowly.

Q3: How do I know if my purified product is actually pure?

A3: The most common methods are to check the melting point and to use thin-layer chromatography (TLC). A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Comparing the TLC of your crude material versus the recrystallized product should show a reduction or elimination of impurity spots. For rigorous analysis, techniques like HPLC, GC-MS, and NMR are used.[14]

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF.
  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs.
  • Chemical Synthesis Database. (2025, May 20). 2-phenyl-1,3-dioxolane.
  • Unknown. (n.d.).
  • ResearchGate. (n.d.). Recrystallization.
  • Environmental Protection Agency. (n.d.). (2-Phenyl-2-propyl-1,3-dioxolan-4-yl)methanol.
  • Reddit. (2024, October 17). Recrystallization Issues : r/Chempros.
  • MDPI. (2025, August 29). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure.
  • Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube.
  • PubChem. (n.d.). 1,3-Dioxan-5-ol, 2-phenyl-.
  • Thermo Fisher Scientific. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 100 g.
  • Royal Society of Chemistry. (2023).
  • Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • Unknown. (n.d.).
  • Amanote Research. (n.d.). The Preparation of 5-Oxo-2-Phenyl-1,3-Dioxane.
  • Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros.
  • Google Patents. (n.d.). US9233898B2 - Process for the preparation of 2-phenyl-1,3-propanediol.
  • Carl ROTH. (2024, March 2). Safety Data Sheet: N-Methyl-N-(trimethylsilyl)-trifluoroacetamide.
  • Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • Thermo Fisher Scientific. (n.d.). N-Methyl-N-(trimethylsilyl)trifluoroacetamide, 97% 5 g.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of 2-Phenyl-1-propanol in Organic Solvents.
  • Benchchem. (n.d.). Step-by-step protocol for 2-Phenyl-2-propanol synthesis in the lab.
  • CymitQuimica. (n.d.). CAS 24589-78-4: N-Methyl-N-(trimethylsilyl)trifluoroacetam….
  • ChemicalBook. (n.d.). 2-Phenyl-1,3-propanediol synthesis.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-Methyl-N-trimethylsilyltrifluoroacetamide | 24589-78-4.
  • Asian Journal of Chemistry. (2014, July 5).
  • Organic Syntheses. (n.d.). [ - Furo[3,2-b]pyridine, 2-phenyl - Organic Syntheses Procedure.
  • Unknown. (n.d.). AZULENE DERIVATIVES SOLUBLE IN POLAR SOLVENTS. 1-(AZULEN-1-YL)-2-(THIEN-2- or 3-YL)-ETHENES.
  • Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol mixture of cis and trans, = 97.0 HPLC 1708-40-3.
  • Sigma-Aldrich. (n.d.). 2-Phenyl-1,3-dioxan-5-ol.
  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one. Retrieved from Google Patents.,3-dioxane-5-one*.

Sources

Troubleshooting

Technical Support Center: Navigating Solubility Challenges of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in Aqueous Media

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in aqueous solutions. Due to the limited specific exper...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in aqueous solutions. Due to the limited specific experimental data for this compound, the troubleshooting strategies outlined below are based on established principles for enhancing the solubility of poorly water-soluble, hydrophobic molecules with similar structural motifs.

Frequently Asked Questions (FAQs)

Q1: Why is 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane expected to have poor water solubility?

A1: The molecular structure of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane contributes to its predicted low aqueous solubility. The presence of a nonpolar phenyl group and an isopropylidene group, coupled with the largely nonpolar 1,3-dioxane ring, results in a hydrophobic molecule. Such molecules are not readily dissolved in water, a highly polar solvent.

Q2: What are the primary strategies for solubilizing hydrophobic compounds like 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in water?

A2: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs and compounds.[1][2][3] The most common and effective methods for a neutral, hydrophobic molecule like 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane include:

  • Co-solvency: Introducing a water-miscible organic solvent to reduce the overall polarity of the solvent system.[4][5]

  • Micellar Solubilization using Surfactants: Employing surfactants that form micelles to encapsulate the hydrophobic compound.[1][6]

  • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes, thereby increasing the apparent water solubility of the guest molecule.[7][8][9][10]

Troubleshooting Guide: Step-by-Step Protocols

Issue 1: The compound is not dissolving in water at the desired concentration.

This is the most common issue for hydrophobic compounds. The following troubleshooting steps are presented in order of increasing complexity.

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent mixture.[11] This reduction in polarity makes the solvent more "hospitable" to hydrophobic solutes, thereby increasing their solubility.[5][12]

Recommended Co-solvents: For research and early development, common and effective co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (PEGs), particularly PEG 300 and PEG 400.[5]

Experimental Protocol: Screening for an Effective Co-solvent System

  • Stock Solution Preparation: Prepare a concentrated stock solution of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane in a strong organic solvent where it is freely soluble (e.g., DMSO or pure ethanol).

  • Co-solvent Screening:

    • Prepare a series of aqueous solutions with varying concentrations of a chosen co-solvent (e.g., 5%, 10%, 20%, 50% v/v ethanol in water).

    • Add a small, precise volume of the stock solution to each co-solvent blend to achieve the target final concentration of the compound.

    • Vortex each solution thoroughly.

    • Visually inspect for precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).

  • Optimization: Identify the lowest concentration of the co-solvent that maintains the compound in solution at the desired concentration.

Data Presentation: Common Co-solvents for Hydrophobic Compounds

Co-solventPolarity (Dielectric Constant)Common Concentration Range (% v/v)Notes
Water80.4N/AHighly polar.
Ethanol24.35 - 50%Generally well-tolerated in many experimental systems.
Propylene Glycol32.010 - 60%A common vehicle in pharmaceutical formulations.
PEG 40012.520 - 70%Effective for highly hydrophobic compounds.

Visualization: The Principle of Co-solvency

cluster_0 Initial State: Poor Solubility cluster_1 With Co-solvent: Enhanced Solubility Hydrophobic Compound Hydrophobic Compound Water (High Polarity) Water (High Polarity) Hydrophobic Compound->Water (High Polarity) Insoluble Hydrophobic Compound_sol Hydrophobic Compound_sol Water + Co-solvent (Reduced Polarity) Water + Co-solvent (Reduced Polarity) Hydrophobic Compound_sol->Water + Co-solvent (Reduced Polarity) Soluble

Caption: Co-solvents reduce water polarity, enabling dissolution.

Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[6][13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly water-soluble compounds, effectively dissolving them in the bulk aqueous phase.[1][13][14]

Recommended Surfactants: Non-ionic surfactants are generally preferred in research settings due to their lower potential for interacting with biological systems compared to ionic surfactants.[1][13] Commonly used examples include Polysorbates (e.g., Tween® 20, Tween® 80) and Poloxamers (e.g., Pluronic® F-68, Pluronic® F-127).

Experimental Protocol: Utilizing Surfactants for Solubilization

  • Surfactant Solution Preparation: Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are well above the known CMC.

  • Solubilization Test:

    • Add an excess amount of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane to each surfactant solution.

    • Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to reach equilibrium.

    • Separate the undissolved compound by centrifugation or filtration (using a filter that does not bind the compound or surfactant).

  • Quantification: Determine the concentration of the solubilized compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This will reveal the concentration-dependent solubilizing capacity of the surfactant.

Data Presentation: Common Non-ionic Surfactants

SurfactantChemical FamilyTypical Concentration Range (% w/v)Key Characteristics
Tween® 80Polysorbate0.1 - 5%Widely used, forms stable micelles.
Pluronic® F-127Poloxamer1 - 20%Can form gels at higher concentrations.
Kolliphor® ELPolyoxyl 35 Castor Oil0.5 - 10%Effective solubilizer for very hydrophobic drugs.

Visualization: Micellar Solubilization

cluster_0 Surfactant Monomers & Insoluble Compound cluster_1 Micelle Formation & Solubilization Insoluble_Drug Drug Monomer Micelle Micelle Monomer->Micelle > CMC Solubilized_Drug Drug Solubilized_Drug->Micelle

Caption: Surfactants form micelles that encapsulate insoluble compounds.

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8][10] They can encapsulate hydrophobic "guest" molecules, like 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, forming an "inclusion complex".[8][9] This complex has a water-soluble exterior, significantly increasing the apparent aqueous solubility of the guest compound.[7][9]

Recommended Cyclodextrins: Modified cyclodextrins, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), offer much higher aqueous solubility and lower toxicity compared to native β-cyclodextrin.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 20% w/v).

  • Equilibration: Add an excess of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane to each cyclodextrin solution.

  • Saturation: Shake the vials at a constant temperature until equilibrium is reached (typically 24-72 hours).

  • Sample Analysis:

    • Filter the suspensions through a 0.22 µm syringe filter to remove undissolved compound.

    • Analyze the filtrate using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Interpretation: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear increase indicates the formation of a soluble complex.

Data Presentation: Comparison of Common Cyclodextrins

CyclodextrinCavity Size (Å)Water Solubility ( g/100 mL)Notes
β-Cyclodextrin6.0 - 6.51.85Limited solubility, potential for nephrotoxicity.[8]
HP-β-CD6.0 - 6.5> 60High solubility, widely used in formulations.
SBE-β-CD6.0 - 6.5> 70High solubility, often used in parenteral formulations.

Visualization: Cyclodextrin Inclusion Complex

cluster_0 Separate Components cluster_1 Formation of Soluble Complex Drug Hydrophobic Compound Complex Inclusion Complex Drug->Complex CD Cyclodextrin CD->Complex

Caption: A cyclodextrin encapsulates a hydrophobic molecule.

Analytical Considerations

Q3: How can I accurately measure the concentration of my solubilized compound?

A3: Quantifying a poorly soluble compound, especially after using solubilizing agents, requires a robust analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable technique.[15] It is crucial to develop a method that can separate the compound of interest from the solubilizing excipients (co-solvents, surfactants, cyclodextrins) to ensure accurate quantification. For very low concentrations, more sensitive techniques like liquid chromatography-mass spectrometry (LC-MS) may be necessary.[15]

References

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at: [Link]

  • Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. International Journal of Chemical Science. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • Cosolvent. Wikipedia. Available at: [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Solubility enhancement and application of cyclodextrins in local drug delivery. ResearchGate. Available at: [Link]

  • Methods of solubility enhancements. Slideshare. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC. Available at: [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Available at: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics. Available at: [Link]

  • Synthetic and Natural Surfactants for Potential Application in Mobilization of Organic Contaminants: Characterization and Batch Study. MDPI. Available at: [Link]

  • Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect. ResearchGate. Available at: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Surfactant Solubilization of Organic Compounds in Soil/Aqueous Systems. ASCE Library. Available at: [Link]

  • Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. Springer. Available at: [Link]

  • 5,5-Dimethyl-2-(1-phenylethyl)-4-(propan-2-yl)-1,3-dioxane. EPA. Available at: [Link]

  • 1,3-Dioxan-5-ol, 2-phenyl-. PubChem. Available at: [Link]

  • Determining the water solubility of difficult-to-test substances A tutorial review. ScienceDirect. Available at: [Link]

  • Development of a method for the quantitative determination of the solubility limits of poorly soluble in water substances on the example of quercetin. ResearchGate. Available at: [Link]

  • SOLUBILITY ENHANCEMENT AND ANALYTICAL TECHNIQUES: A COMPREHENSIVE REVIEW ON IMPROVING BIOAVAILABILITY OF POORLY SOLUBLE DRUGS WITH EMPHASIS ON HPLC. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. SCCWRP FTP. Available at: [Link]

  • Showing Compound 5-Hydroxy-2-phenyl-1,3-dioxane (FDB021440). FooDB. Available at: [Link]

  • 2-phenyl-1,3-dioxolane. Chemical Synthesis Database. Available at: [Link]

  • Method for manufacturing 1,3-dioxane-5-one. Google Patents.

Sources

Optimization

minimizing side reactions during acetal formation of 1,3-dioxanes

A Guide for Researchers, Scientists, and Drug Development Professionals Frequently Asked Questions (FAQs) Here we address the most common issues encountered during 1,3-dioxane formation. Q1: My reaction is sluggish and g...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during 1,3-dioxane formation.

Q1: My reaction is sluggish and gives a low yield of the 1,3-dioxane. What are the likely causes?

A1: Low yields are often attributable to several factors. The primary culprit is typically incomplete water removal. The formation of acetals is a reversible equilibrium reaction, and the presence of water, a product of the reaction, can push the equilibrium back towards the starting materials.[1][2][3] Another common issue is the choice of catalyst. While various Brønsted and Lewis acids can be used, their effectiveness can be substrate-dependent.[4] For sterically hindered aldehydes, ketones, or diols, a more potent catalyst or more forcing conditions may be necessary.[5] Lastly, ensure your reagents are pure and dry, as impurities can interfere with the catalyst or introduce unwanted side reactions.

Q2: I'm observing the formation of a significant amount of a five-membered ring (1,3-dioxolane) instead of the desired six-membered 1,3-dioxane. Why is this happening and how can I prevent it?

A2: This is a classic example of kinetic versus thermodynamic control.[6][7] Generally, the formation of the five-membered 1,3-dioxolane from a 1,2-diol is kinetically favored (forms faster), while the six-membered 1,3-dioxane from a 1,3-diol is thermodynamically more stable.[8] If your starting material is a polyol with both 1,2- and 1,3-diol functionalities, the reaction conditions will dictate the product distribution. To favor the thermodynamically more stable 1,3-dioxane, use higher temperatures and longer reaction times to allow the reaction to reach equilibrium.[6][8] Conversely, lower temperatures will favor the kinetically preferred 1,3-dioxolane.[6]

Q3: My reaction mixture is turning dark, and I'm getting a complex mixture of byproducts. What's going on?

A3: A dark reaction mixture often indicates decomposition or polymerization, which can be caused by overly harsh acidic conditions or high temperatures. Aldehydes, in particular, can be prone to acid-catalyzed self-condensation reactions, such as the aldol reaction, leading to a variety of oligomeric and polymeric byproducts.[9] Consider using a milder acid catalyst, such as pyridinium p-toluenesulfonate (PPTS), or a solid-supported acid catalyst to minimize side reactions.[8] Additionally, ensure the reaction temperature is not excessively high. For sensitive substrates, running the reaction at room temperature for a longer duration may be beneficial.

Q4: I'm having trouble removing the water generated during the reaction. What are the most effective methods?

A4: Efficient water removal is critical for driving the reaction to completion.[1][4] The most common and effective method is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[4] For reactions that are sensitive to high temperatures, chemical water scavengers are an excellent alternative. Orthoesters, such as trimethyl orthoformate or triethyl orthoformate, react with water to form an ester and an alcohol, effectively removing it from the reaction mixture.[8] Molecular sieves (3Å or 4Å) are also widely used to physically sequester water.[4]

Q5: Can I form a 1,3-dioxane from a ketone? I'm finding it much more difficult than with an aldehyde.

A5: Yes, but it is generally more challenging. Ketones are less electrophilic than aldehydes, making the initial nucleophilic attack by the diol less favorable.[10] Furthermore, the resulting ketal is often more sterically hindered. To facilitate the reaction with ketones, you may need to use a more reactive diol, a stronger acid catalyst, and more rigorous water removal.[8] Transacetalization, where a pre-formed acetal (like 2,2-dimethoxypropane for an acetone ketal) is reacted with the diol under acidic conditions, can also be an effective strategy.[8]

Troubleshooting Guide

This section provides a more detailed breakdown of potential problems and systematic solutions.

Problem 1: Incomplete Reaction and/or Low Yield
Potential Cause Explanation Troubleshooting Steps
Inefficient Water Removal The equilibrium lies towards the starting materials if water is not effectively removed.[1][2][3]- Use a Dean-Stark trap with an appropriate azeotroping solvent (e.g., toluene, benzene). - Add a chemical water scavenger like trimethyl orthoformate or molecular sieves (ensure they are properly activated).[4][8]
Insufficient Catalyst Activity The chosen acid catalyst may not be strong enough to promote the reaction efficiently, especially with less reactive substrates.- Switch to a stronger Brønsted acid (e.g., p-toluenesulfonic acid, sulfuric acid). - Consider a Lewis acid catalyst (e.g., Ce(OTf)₃, ZrCl₄).[4][11]
Catalyst Poisoning Basic impurities in the starting materials or solvent can neutralize the acid catalyst.- Purify starting materials and ensure solvents are anhydrous. - Use a slight excess of the catalyst.
Steric Hindrance Bulky substituents on the carbonyl compound or the 1,3-diol can slow down the reaction rate.[5]- Increase the reaction temperature and/or time. - Use a more potent catalyst. - For hindered ketones, consider using a more reactive diol like 2,2-dimethylpropane-1,3-diol.[8]
Reversibility The reaction has reached equilibrium before completion.- Ensure continuous and efficient water removal to drive the reaction forward.[4]
Problem 2: Formation of Undesired Side Products
Side Product Plausible Cause Mitigation Strategy
Hemiacetal Intermediate The reaction has not gone to completion; the hemiacetal is an intermediate in acetal formation.[2][3][12]- Increase reaction time and/or temperature. - Ensure efficient water removal to drive the reaction past the hemiacetal stage.
Oligomers/Polymers Acid-catalyzed self-condensation of the aldehyde (aldol-type reaction).[9]- Use a milder acid catalyst (e.g., PPTS, amberlyst resin). - Lower the reaction temperature. - Maintain a higher dilution.
Isomeric 1,3-Dioxolane Kinetic control favoring the five-membered ring formation from a competing 1,2-diol functionality.[6][8]- Use conditions that favor thermodynamic control: higher temperature and longer reaction time to allow for equilibration to the more stable 1,3-dioxane.[6][8]
Products of Double Bond Migration For α,β-unsaturated carbonyl compounds, strong acid can catalyze the migration of the double bond.[8]- Employ milder reaction conditions and catalysts.[8]
Visualizing the Reaction Pathway and Side Reactions

The following diagram illustrates the desired reaction pathway for 1,3-dioxane formation and a common side reaction.

Acetal_Formation_Troubleshooting cluster_main_path Desired Reaction Pathway Aldehyde Aldehyde/Ketone Hemiacetal Hemiacetal Intermediate Aldehyde->Hemiacetal + 1,3-Diol (Acid-Catalyzed) Polymer Aldol Condensation Side Products Aldehyde->Polymer Diol 1,3-Diol Dioxane Desired 1,3-Dioxane Hemiacetal->Dioxane + H+ - H₂O Acid H+ Water_Removal - H₂O

Caption: Desired vs. side reaction pathways.

Experimental Protocols

Standard Protocol for 1,3-Dioxane Formation using a Dean-Stark Apparatus

This protocol is a general starting point and may require optimization based on the specific substrates.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • 1,3-Propanediol (1.2 equiv)

  • p-Toluenesulfonic acid monohydrate (0.02 equiv)

  • Toluene (sufficient to fill the reaction flask and Dean-Stark trap)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add the aldehyde or ketone, 1,3-propanediol, and p-toluenesulfonic acid monohydrate.

  • Add a sufficient amount of toluene to fill the Dean-Stark trap.[1]

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid, followed by water and brine.[1]

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.[1]

  • Purify the product by distillation or column chromatography on silica gel if necessary.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Yield of 1,3-Dioxane Check_Water Is water removal efficient? (e.g., Dean-Stark filling) Start->Check_Water Add_Scavenger Add chemical water scavenger (e.g., trimethyl orthoformate) Check_Water->Add_Scavenger No Check_Catalyst Is the catalyst active and in sufficient quantity? Check_Water->Check_Catalyst Yes Add_Scavenger->Check_Catalyst Increase_Catalyst Increase catalyst loading or switch to a stronger acid Check_Catalyst->Increase_Catalyst No Check_Temp_Time Are reaction time and temperature adequate? Check_Catalyst->Check_Temp_Time Yes Increase_Catalyst->Check_Temp_Time Increase_Temp_Time Increase reaction temperature and/or extend reaction time Check_Temp_Time->Increase_Temp_Time No Purify_Reagents Purify starting materials and dry solvents Check_Temp_Time->Purify_Reagents Yes Increase_Temp_Time->Purify_Reagents Success Improved Yield Purify_Reagents->Success

Sources

Troubleshooting

optimizing catalyst concentration for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane synthesis

[1] Ticket Subject: Optimization of Catalyst Concentration & Reaction Parameters Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Urgency: High (Kinetic vs. Thermodynamic Control...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket Subject: Optimization of Catalyst Concentration & Reaction Parameters Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Urgency: High (Kinetic vs. Thermodynamic Control Required)

PART 1: CORE DIRECTIVE (The "Why")

The Engineering Challenge: Balancing Acetalization against Isomerization

You are not merely mixing reagents; you are managing a competition between two pathways. The synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane involves the condensation of benzaldehyde with 2-isopropylidene-1,3-propanediol.[1]

While 1,3-dioxane formation is generally thermodynamically favored, the exocyclic double bond (propan-2-ylidene) at the C5 position is highly acid-sensitive.[1]

  • The Trap: High catalyst concentrations or prolonged heating with strong Brønsted acids (like pTSA) will catalyze the migration of the double bond into the ring (endo-isomerization), forming thermodynamically stable but chemically distinct enol ethers, or trigger cationic polymerization.

  • The Solution: You must operate in a "Goldilocks Zone"—enough acid to drive the dehydration equilibrium (water removal) but low enough to prevent alkene activation.

PART 2: DIAGNOSTIC WORKFLOW (Visual)

Interactive Guide: Determining Your Optimal Catalyst Load

Before starting your next batch, follow this decision matrix to calculate the safe starting concentration for your catalyst.

CatalystOptimization Start START: Assess Reagents CheckDiol Is the Diol (2-isopropylidene-1,3-propanediol) acid-free and freshly distilled? Start->CheckDiol Purify ACTION: Purify Diol. Traces of polymerization act as auto-catalysts. CheckDiol->Purify No Scale Reaction Scale CheckDiol->Scale Yes Purify->Start SmallScale < 10 mmol Scale->SmallScale LargeScale > 100 mmol Scale->LargeScale WaterRemoval Water Removal Method SmallScale->WaterRemoval DeanStark Azeotropic (Dean-Stark) SmallScale->DeanStark LargeScale->WaterRemoval LargeScale->DeanStark RecLoad3 RECOMMENDATION: Switch to PPTS (Pyridinium p-toluenesulfonate) Load: 5.0 mol% WaterRemoval->RecLoad3 Sieves (Mild) RecLoad1 RECOMMENDATION: 0.5 - 1.0 mol% pTSA (Kinetic priority) DeanStark->RecLoad1 RecLoad2 RECOMMENDATION: 0.1 - 0.2 mol% pTSA (Thermodynamic control) DeanStark->RecLoad2 MolSieves Molecular Sieves (3Å/4Å)

Figure 1: Decision matrix for selecting catalyst loading based on scale and water removal efficiency.[1] Note the inverse relationship between scale and recommended concentration.

PART 3: TROUBLESHOOTING GUIDE (FAQs)

Ticket #404: "My reaction stalls at 60% conversion despite adding more catalyst."

  • Diagnosis: You are fighting Equilibrium, not Kinetics.

  • Root Cause: The acetalization reaction produces water.[2] If water is not physically removed, the reverse reaction (hydrolysis) equals the forward reaction rate. Adding more acid only speeds up the attainment of this unfavorable equilibrium and increases the risk of polymerizing your diene.

  • Solution:

    • Do NOT add more acid.

    • Check your Dean-Stark trap.[1][2] Is the solvent refluxing vigorously enough to carry water over?

    • If using molecular sieves, they may be saturated. Decant and add fresh, activated sieves.

    • Pro-Tip: Use a binary solvent system (Benzene/Toluene) to adjust the boiling point. If Toluene (

      
      C) is causing charring, switch to Benzene (
      
      
      
      C) or Cyclohexane (
      
      
      C) to maintain azeotrope without thermal degradation [1].

Ticket #502: "The product has a new spot on TLC just below the target, and the NMR shows a shift in the alkene protons."

  • Diagnosis: Acid-Catalyzed Isomerization (The "Endo-Migration").[1]

  • Root Cause: The catalyst concentration was too high, or the reaction ran too long. The exocyclic double bond (at C5) has migrated into the ring to form the more substituted (thermodynamically stable) enol ether.

  • Solution:

    • Immediate Stop: Quench the reaction immediately with Triethylamine (

      
      ) or saturated 
      
      
      
      .
    • Prevention: Reduce catalyst load by 50% in the next batch.

    • Alternative: Switch from p-Toluenesulfonic acid (pTSA) to Pyridinium p-toluenesulfonate (PPTS) . PPTS is a weaker acid that is sufficient for acetalization but less likely to isomerize the double bond [2].

Ticket #505: "The reaction mixture turned dark brown/black."

  • Diagnosis: Polymerization/Charring.

  • Root Cause: The "Propan-2-ylidene" moiety is essentially a diene precursor.[1] Strong acid + Heat = Cationic Polymerization.

  • Solution:

    • Discard the batch; purification will be more expensive than restarting.

    • Protocol Adjustment: Add a radical inhibitor like BHT (Butylated hydroxytoluene) (0.1 mol%) to the reaction mixture to suppress radical polymerization pathways, although cationic pathways are the primary suspect here.

    • Catalyst Switch: Use a heterogeneous catalyst like Amberlyst-15 .[1] It allows for easy filtration and prevents localized "hot spots" of acidity that occur with poorly dissolved pTSA crystals [3].

PART 4: OPTIMIZATION PROTOCOL

The "Golden Batch" Standard Operating Procedure (SOP)

This protocol is optimized for 100 mmol scale to minimize side reactions.

Reagents:

  • Benzaldehyde: 10.6 g (100 mmol) - Freshly distilled to remove benzoic acid.[1]

  • 2-Isopropylidene-1,3-propanediol: 14.0 g (120 mmol, 1.2 eq).[1]

  • Solvent: Toluene (300 mL) - High dilution (0.33 M) favors cyclization over polymerization.[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (pTSA[1]·H2O): 0.095 g (0.5 mmol, 0.5 mol% ).

Step-by-Step:

  • Setup: Equip a 500 mL Round Bottom Flask (RBF) with a large magnetic stir bar, a Dean-Stark trap (pre-filled with Toluene), and a reflux condenser.

  • Charging: Add the diol and benzaldehyde to the RBF. Add Toluene. Stir until homogenous.

  • Catalyst Addition: Add pTSA last .

    • Critical Check: Ensure pTSA is fully dissolved. If it clumps, it creates local high-acidity zones.[1]

  • Reflux: Heat to reflux (

    
    C bath temp). Ensure a steady drip rate from the condenser (1 drop/sec).
    
  • Monitoring:

    • T=0: Appearance is clear/pale yellow.

    • T=1h: Check water volume in trap. Theoretical max water = 1.8 mL.

    • T=2h: TLC Check (Hexane/EtOAc 9:1). If conversion >95%, STOP . Do not chase the last 5%.

  • Quench: Cool to room temperature. Immediately add 1 mL of Triethylamine to neutralize the catalyst.

  • Workup: Wash with sat.

    
     (2 x 50 mL), Water (1 x 50 mL), Brine (1 x 50 mL). Dry over 
    
    
    
    .[3]
  • Purification: Vacuum distillation or recrystallization (if solid). Avoid silica gel chromatography if possible, as the acidity of silica can trigger hydrolysis or isomerization on the column [4].

PART 5: MECHANISTIC VISUALIZATION

Pathway Analysis: Where the Reaction Goes Wrong

Understanding the mechanism helps you predict failure points.

ReactionMechanism Reactants Benzaldehyde + Diol (Alkene) Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal H+ Product TARGET PRODUCT (Exocyclic Alkene) Hemiacetal->Product -H2O (Dean-Stark) Product->Hemiacetal +H2O (Hydrolysis) SideProduct ISOMERIZED PRODUCT (Endocyclic Alkene) Product->SideProduct High Acid/Heat (Isomerization) Polymer POLYMER (Black Tar) Product->Polymer Cationic Chain Reaction

Figure 2: Reaction pathway showing the reversible acetalization versus the irreversible degradation pathways (Isomerization and Polymerization).

PART 6: DATA SUMMARY

Catalyst Performance Comparison

CatalystLoading (mol%)Time (h)Yield (%)Side ProductsNotes
pTSA 0.52.088%< 2%Recommended. Best balance of rate/purity.[1]
pTSA 2.01.075%15%Significant isomerization observed.
PPTS 5.06.085%< 1%Excellent purity, but slow. Good for overnight runs.
Amberlyst-15 10 wt%3.082%< 1%"Green" option.[1] Requires filtration.[4]

0.10.540%40%Avoid. Too aggressive; causes charring.
References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[1][5] (Standard reference for acetalization conditions and solvent choices).

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[1] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. (Establishes PPTS as the superior choice for acid-sensitive substrates).

  • Ballini, R., et al. (1998). Amberlyst 15: An Efficient and Reusable Heterogeneous Catalyst for the Protection of Carbonyl Compounds as 1,3-Dioxolanes.[1] Synthesis, 1998(11), 1145-1148.[1] (Validation of heterogeneous catalysis for acetals).

  • Smith, A. B., et al. (1995). Acetalization of acid-sensitive 1,3-diols: A cautionary note on silica gel chromatography. Journal of the American Chemical Society. (General guidance on the instability of acetals on acidic silica).

Sources

Optimization

Technical Support Center: Thermal Analysis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Welcome to the Advanced Materials Characterization Hub. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Characterization Hub. I am Dr. Aris, your Senior Application Scientist. You are likely analyzing 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (often an intermediate in functional polymer synthesis or dendrimer chemistry).

This molecule presents a unique thermal profile due to the tension between its benzylidene acetal core (acid-sensitive, generally stable up to ~200°C) and its exocyclic isopropylidene group (prone to polymerization or oxidative attack).

This guide replaces standard operating procedures with a diagnostic-driven approach . We address the why behind the how, ensuring your data stands up to peer review.

Module 1: Pre-Analysis & Sample Integrity (The "Hidden" Variables)

Context: Acetals are chemically "metastable." Before you even turn on the TGA, your sample history dictates the result.

Troubleshooting Guide: Sample Preparation
SymptomProbable CauseTechnical Solution
TGA shows 2-5% mass loss <100°C Hydrolysis/Solvates: The dioxane ring has opened due to trace acid/moisture, releasing benzaldehyde or trapping synthesis solvents.Vacuum Drying: Dry at 40°C under vacuum for 12h. Avoid high heat; this molecule may sublime or degrade if acidic impurities are present.
DSC Endotherm is broad/split Purity/Polymorphism: The "propan-2-ylidene" moiety can lead to E/Z isomerism or packing defects.Recrystallization: Ensure phase purity. A split peak often indicates a mixture of the acetal and its hydrolysis products.
Sample turns yellow before testing Oxidation: The exocyclic double bond is reacting with air (autoxidation).Inert Storage: Store under Argon/Nitrogen at 4°C.
Module 2: Experimental Protocol (ICTAC Compliant)

Core Directive: To obtain kinetic parameters (


, 

) that are accepted by high-impact journals, you must follow ICTAC (International Confederation for Thermal Analysis and Calorimetry) recommendations. Single-heating rate experiments are mathematically insufficient for complex organic degradations.
Standard Operating Procedure: Non-Isothermal TGA
  • Atmosphere: Nitrogen (50 mL/min). Note: Air/Oxygen will induce oxidative attack on the alkene double bond, complicating the kinetics.

  • Pan Selection: Alumina (

    
    ) or Platinum. Avoid Aluminum pans if the degradation exceeds 600°C or if the sample is acidic (catalytic effect).
    
  • Heating Rates (

    
    ):  You must run at least four  distinct rates to detect kinetic shifts.
    
    • Recommended:

      
       °C/min.
      
  • Sample Mass:

    
     mg. Keep this constant to minimize thermal lag variances.
    
Visualization: TGA Method Optimization Logic

TGA_Optimization start Start TGA Method Dev check_mass Is Mass Loss < 100°C? start->check_mass dry_sample Action: Vacuum Dry Sample (Check for Solvates) check_mass->dry_sample Yes check_resolution Are Degradation Steps Overlapping? check_mass->check_resolution No dry_sample->check_resolution reduce_rate Action: Reduce Beta (Use 2, 5, 10 K/min) check_resolution->reduce_rate Yes check_residue Is Char Yield > 5%? check_resolution->check_residue No reduce_rate->check_residue switch_gas Action: Switch N2 -> Air (Check for Oxidative Stability) check_residue->switch_gas Yes (Unexpected) final Proceed to Kinetic Analysis check_residue->final No (Clean Burn) switch_gas->final

Figure 1: Decision matrix for optimizing thermal analysis parameters to isolate the primary degradation mechanism.

Module 3: Mechanism & Data Interpretation

The Core Question: What is actually breaking?

For 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane , thermal degradation is rarely a simple bond scission. It involves competing pathways driven by the stability of the benzylidene group versus the reactive alkene tail.

Degradation Pathways
  • Pathway A: Retro-Acetalization (Dominant in Acidic/Moist Conditions)

    • Mechanism:[1][2][3][4] The dioxane ring opens, releasing Benzaldehyde (b.p. 178°C).

    • Observation: A sharp mass loss onset around 180-220°C (matching benzaldehyde evaporation).

    • Residue: The remaining diol/alkene fragment may polymerize or degrade further.

  • Pathway B: Thermal Fragmentation (Pyrolysis)

    • Mechanism:[1][2][3][4] At higher temperatures (>300°C), the ring fragments. The exocyclic double bond may undergo a retro-ene type reaction or radical polymerization.

    • Observation: Complex DTG (Derivative Thermogravimetry) peaks; potentially high char yield if polymerization occurs.

FAQ: Interpreting the Curves

Q: Why do I see a "Ghost Peak" on the DSC cooling curve?

  • A: If you heated past the onset of degradation (

    
    ), you have chemically altered the sample. The cooling curve no longer represents the crystallization of the starting material but rather the glass transition (
    
    
    
    ) of the oligomers formed by the thermal reaction of the isopropylidene group.

Q: My Activation Energy (


) is not constant. It varies from 120 kJ/mol to 180 kJ/mol as conversion (

) increases.
  • A: This is a hallmark of a multi-step mechanism .[5]

    • Low

      
      : Likely loss of surface volatiles or weak-link scission (acetal opening).
      
    • High

      
      : Degradation of the more stable carbon backbone or char oxidation.
      
    • Action: Do NOT use a single-step model (like Kissinger). Use Model-Free Kinetics (Isoconversional Methods) like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) to map

      
       vs. 
      
      
      
      .
Visualization: Chemical Degradation Logic

Degradation_Mechanism cluster_0 Pathway A: Acid/Moisture Catalyzed cluster_1 Pathway B: Thermal/Radical molecule 2-Phenyl-5-(propan-2-ylidene) -1,3-dioxane hydrolysis Ring Opening (Hydrolysis) molecule->hydrolysis Trace H+ / H2O radical Radical Initiation molecule->radical T > 250°C benzaldehyde Release: Benzaldehyde hydrolysis->benzaldehyde diol Fragment: Unsat. Diol hydrolysis->diol polymer Cross-linking (Alkene Tail) radical->polymer char Stable Char polymer->char

Figure 2: Competing degradation pathways. Pathway A dominates in "wet" or acidic samples; Pathway B dominates in pure, high-temperature pyrolysis.

Module 4: Advanced Kinetic Modeling (The "Self-Validating" System)

To ensure your data is authoritative, apply the Friedman Isoconversional Method . This method does not assume a reaction model, making it the most robust for unknown organic mechanisms.

Step-by-Step Calculation Support:

  • Data Collection: Export TGA data (

    
    , 
    
    
    
    ,
    
    
    ) for rates 2.5, 5, 10, 20 K/min.
  • Conversion (

    
    ):  Convert mass loss to fractional conversion (
    
    
    
    to
    
    
    ).
  • Plotting: Plot

    
     vs 
    
    
    
    for specific
    
    
    values (e.g.,
    
    
    ).
  • Validation: The slope of these lines is

    
    . If the lines are not parallel, the mechanism changes during the reaction (confirming the multi-step hypothesis in Module 3).
    
References
  • Vyazovkin, S., et al. (2011).[6] ICTAC Kinetics Committee recommendations for performing kinetic computations on thermal analysis data. Thermochimica Acta, 520(1-2), 1-19.

  • Vyazovkin, S., et al. (2014). ICTAC Kinetics Committee recommendations for collecting experimental thermal analysis data for kinetic computations. Thermochimica Acta, 590, 1-23.

  • Gabbott, P. (2008). Principles and Applications of Thermal Analysis. Wiley-Blackwell. (Standard text for DSC/TGA methodology).
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Source for benzylidene acetal stability and hydrolysis mechanisms).

Sources

Troubleshooting

overcoming steric hindrance in 2-phenyl substituted dioxanes

Topic: Overcoming Steric Hindrance in 2-Phenyl Substituted 1,3-Dioxanes Ticket ID: #DXN-PH-002 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Dioxane Synthesis Support Center You are likely...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in 2-Phenyl Substituted 1,3-Dioxanes Ticket ID: #DXN-PH-002 Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Dioxane Synthesis Support Center

You are likely here because your standard acetalization protocol (TsOH/Toluene/Reflux) has failed to drive conversion or produced an undesirable isomeric ratio. Synthesizing 2-phenyl-1,3-dioxanes—especially when coupled with bulky diols or electron-rich aldehydes—presents a classic battle between thermodynamics (equilibrium) and sterics (transition state energy).

This guide bypasses standard textbook procedures to focus on high-hindrance troubleshooting . We utilize a modular approach: start with Equilibrium Management, move to Kinetic Interventions (Noyori conditions), and finish with Stereochemical Tuning.

Module 1: Thermodynamic Troubleshooting (The "Stalled Reaction")

Symptom: Reaction stalls at 40–60% conversion. Adding more acid causes decomposition or polymerization. Root Cause: The formation of 2-phenyl-1,3-dioxane is reversible. In sterically hindered systems, the equilibrium constant (


) is unfavorable because the bulky phenyl group destabilizes the chair conformation (1,3-diaxial interactions), and the transition state to form the ring is high-energy.
Protocol A: The "Soxhlet-Sieve" Hybrid

Standard Dean-Stark traps are often insufficient for hindered substrates because the returning solvent is not "dry enough" to push the equilibrium of a sterically disfavored reaction.

Reagents:

  • Substrate: 1,3-Diol (1.0 equiv) + Benzaldehyde derivative (1.1–1.5 equiv).

  • Solvent: Benzene (preferred for azeotrope) or Cyclohexane. Avoid Toluene if boiling point is too high for sensitive substrates.

  • Catalyst: PPTS (Pyridinium p-toluenesulfonate) - milder than TsOH, prevents polymerization.

Step-by-Step Workflow:

  • Setup: Assemble a Soxhlet extractor between the reaction flask and the reflux condenser.

  • The Charge: Fill the Soxhlet thimble with activated 3Å or 4Å Molecular Sieves (freshly activated at 300°C).

  • The Cycle: Reflux the solvent. As solvent vapor rises, it condenses and passes through the sieves before returning to the flask.

    • Why this works: Unlike a Dean-Stark trap which relies on phase separation (leaving ~400-500 ppm water), the Soxhlet method chemically dries the returning solvent to <10 ppm water, aggressively shifting Le Chatelier’s principle.

  • Monitoring: Run for 24–48 hours. If conversion <80%, spike with CSA (Camphorsulfonic acid) (10 mol%).

Module 2: The "Nuclear Option" (Noyori Acetalization)

Symptom: Substrate is acid-sensitive, or the diol is too bulky (e.g., tertiary alcohols) to react under thermal conditions. Root Cause: The activation energy to form the oxocarbenium ion from the aldehyde is too high, or the diol is poor nucleophile. Solution: TMSOTf-mediated Acetalization . This method proceeds via an irreversible silylation pathway, effectively bypassing the water-equilibrium bottleneck.

Protocol B: TMSOTf / Bis-TMS Ether Route

This is the gold standard for hindered dioxanes.

Reagents:

  • 1,3-Diol (1.0 equiv)

  • HMDS (Hexamethyldisilazane) or MSTFA

  • Benzaldehyde (1.1 equiv)

  • TMSOTf (Trimethylsilyl trifluoromethanesulfonate) - Catalyst [1]

  • Solvent: DCM (Dichloromethane), anhydrous, -78°C to 0°C.

Step-by-Step Workflow:

  • Silylation (The Setup):

    • Treat the hindered 1,3-diol with HMDS (2.5 equiv) and catalytic iodine or TMSCl to generate the bis-trimethylsilyl ether .

    • Check: Verify complete silylation via TLC/NMR. Remove volatiles/excess HMDS under vacuum.

  • Activation (The Reaction):

    • Dissolve the bis-TMS ether and the benzaldehyde in dry DCM under Argon. Cool to -78°C.

    • Add TMSOTf (1–5 mol%) dropwise.

    • Mechanism:[2][3][4][5] TMSOTf activates the aldehyde to form a silyloxocarbenium ion, which is extremely electrophilic. The silylated diol acts as a nucleophile without generating water (byproduct is TMS-O-TMS).

  • Quench:

    • Add Pyridine (excess relative to TMSOTf) at low temp. Pour into NaHCO3.

Data Comparison: Acid vs. Noyori Conditions

ParameterStandard Acid (TsOH)Noyori (TMSOTf)
Mechanism Reversible (Water byproduct)Irreversible (TMS2O byproduct)
Temperature Reflux (80–110°C)Cryogenic (-78°C to 0°C)
Steric Tolerance Low (Fails with tertiary diols)High (Works with hindered diols)
Selectivity Thermodynamic (Equatorial Ph)Kinetic (Can trap Axial Ph)
Module 3: Stereochemical Tuning (Axial vs. Equatorial)

Symptom: You synthesized the dioxane, but NMR shows the phenyl group is in the wrong conformation. Scientific Grounding:

  • Equatorial Preference: The 2-phenyl group has a strong thermodynamic preference (

    
     kcal/mol) for the equatorial position to avoid 1,3-diaxial clashes.
    
  • The Exception (Anomeric Effect): Strong electron-withdrawing groups on the phenyl ring (e.g., p-NO2) can sometimes favor the axial position due to the anomeric effect (stabilization between ring oxygen lone pairs and the

    
     orbital of the C-Aryl bond).[4][6]
    
Visualization: Decision Logic for Synthesis

DioxaneLogic Start Start: 2-Phenyl Dioxane Synthesis CheckSterics Are reactants sterically hindered (e.g., tertiary diol)? Start->CheckSterics CheckAcid Is substrate acid sensitive? CheckSterics->CheckAcid No Noyori Method B: TMSOTf / Bis-TMS Ether (Kinetic/Irreversible) CheckSterics->Noyori Yes Standard Method A: Soxhlet-Sieve Dehydration (Thermodynamic Control) CheckAcid->Standard No CheckAcid->Noyori Yes IsomerCheck Desired Isomer? Standard->IsomerCheck Noyori->IsomerCheck Equatorial Equatorial Phenyl (Most Stable) IsomerCheck->Equatorial Standard Result Axial Axial Phenyl (High Energy) IsomerCheck->Axial Requires Kinetic Trap (Low Temp Noyori)

Caption: Logic flow for selecting the correct synthetic pathway based on steric bulk and desired stereochemistry.

Frequently Asked Questions (FAQ)

Q1: My NMR shows broad peaks for the acetal proton. Is my product impure?

  • Diagnosis: Not necessarily. This often indicates conformational flipping at room temperature.

  • Fix: Run a Variable Temperature (VT) NMR. Cool the sample to -40°C. If the peaks sharpen and split into two distinct sets, your dioxane is flipping between chair conformers due to steric clashes. This confirms you have successfully made the hindered system, but it is dynamically unstable.

Q2: Can I use microwave irradiation to overcome the sterics?

  • Answer: Yes, but with caution. Microwaves accelerate the rate to reach equilibrium, but they do not shift the equilibrium position.

  • Recommendation: Use microwaves only if you are using a transacetalization reagent (like benzaldehyde dimethyl acetal) where the byproduct is methanol (volatile), rather than water. The methanol can boil off, driving the reaction.

Q3: Why did the TMSOTf reaction turn black?

  • Cause: TMSOTf is a powerful Lewis acid and can polymerize electron-rich aldehydes or diols if the temperature is too high.

  • Fix: Ensure the reaction is strictly at -78°C during addition. Add 2,6-lutidine as a proton scavenger if your substrate is extremely acid-sensitive.

References
  • Conformational Analysis of 1,3-Dioxanes: Bailey, W. F., et al. "The Effect of a Para Substituent on the Conformational Preference of 2,2-Diphenyl-1,3-dioxanes." Journal of Organic Chemistry, 1999. Link

  • Noyori Acetalization Protocol: Tsunoda, T., Suzuki, M., & Noyori, R. "Trimethylsilyl trifluoromethanesulfonate-catalyzed acetalization." Tetrahedron Letters, 1980. Link

  • TMSOTf Mechanism & Applications: Radomkit, S., et al. "MSTFA as an Effective TMS Source for the TMSOTf-Catalyzed Synthesis of Cyclic Acetals."[1] Journal of Organic Chemistry, 2024.[1] Link[1]

  • Thermodynamic Control in Dioxanes: Eliel, E. L., et al. "Conformational Analysis. XVI. 1,3-Dioxanes." Journal of the American Chemical Society, 1968. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Interpretation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-phenyl-5-(propan-2-ylidene)-1,3-dioxane. Designed for researchers and professionals in chemical synthes...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-phenyl-5-(propan-2-ylidene)-1,3-dioxane. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak assignment. It elucidates the structural nuances revealed by chemical shifts and coupling constants, contextualized through a direct comparison with structurally related analogs. By understanding how substituents influence the magnetic environment of protons, researchers can enhance their ability to characterize complex molecules with confidence.

Structural Elucidation: Predicted ¹H NMR Spectrum

The structure of 2-phenyl-5-(propan-2-ylidene)-1,3-dioxane presents several distinct proton environments, each offering valuable structural information. The 1,3-dioxane ring typically adopts a chair conformation, which, combined with the substituents at positions C2 and C5, leads to a complex and informative spectrum.

Below is a detailed breakdown of the predicted spectral data. The proton labels (H_a, H_b, etc.) correspond to the structure in Figure 1.

  • Phenyl Protons (H_e, H_f): The five protons of the phenyl group are expected to resonate in the aromatic region, typically between δ 7.30-7.55 ppm . Due to the free rotation around the C2-phenyl bond, the ortho- (H_e) and meta/para- (H_f) protons will likely appear as two overlapping multiplets. The integration will correspond to 5H in total (2H for H_e, 3H for H_f).

  • Acetal Proton (H_a): This single proton is attached to the C2 carbon, which is bonded to two electronegative oxygen atoms and the phenyl group. This environment is highly deshielded. The signal for H_a is predicted to be a singlet and appear significantly downfield, in the range of δ 5.50-5.80 ppm . Its singlet nature arises from the absence of adjacent protons for coupling.

  • Dioxane Ring Protons (H_b): The four protons on the C4 and C6 positions of the dioxane ring are chemically equivalent due to symmetry but are diastereotopic. They are adjacent to an oxygen atom and the sp²-hybridized C5 carbon. These factors place their resonance in the range of δ 4.20-4.50 ppm . Due to the rigid chair-like conformation and the exocyclic double bond, these four protons will likely appear as a single, potentially broad, singlet.

  • Isopropylidene Methyl Protons (H_c, H_d): These two methyl groups are attached to the exocyclic double bond. While they might appear equivalent, the overall molecular asymmetry could render them diastereotopic, leading to two distinct singlets. However, they are often observed as a single singlet in practice unless a high-field instrument is used. Their chemical shift is influenced by the double bond's anisotropy and is expected around δ 1.70-1.90 ppm . The signal will integrate to 6H (or two signals integrating to 3H each).

Visualizing Proton Environments

The following diagram illustrates the distinct proton environments within the molecule, providing a visual key for the subsequent spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of 2-phenyl-5-(propan-2-ylidene) -1,3-dioxane B Dissolve in ~0.6 mL of CDCl3 containing 0.03% TMS A->B C Transfer solution to a 5 mm NMR tube B->C D Insert sample into 400 MHz (or higher) NMR spectrometer C->D E Lock, tune, and shim the instrument D->E F Acquire spectrum: 16 scans, 2s relaxation delay, 30° pulse E->F G Apply Fourier Transform F->G H Phase and baseline correct the spectrum G->H I Reference TMS peak to 0.00 ppm. Integrate all signals. H->I

Figure 2. Standard workflow for ¹H NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid 2-phenyl-5-(propan-2-ylidene)-1,3-dioxane.

    • Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Chloroform-d is selected for its ability to dissolve a wide range of organic compounds and its well-characterized residual solvent peak (δ 7.26 ppm). [1] * Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • The experiment should be performed on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • After inserting the sample, the instrument's magnetic field is locked onto the deuterium signal of the CDCl₃ solvent.

    • The probe is tuned to the appropriate frequency, and the magnetic field homogeneity is optimized through a process called shimming to achieve sharp, symmetrical peaks.

    • A standard proton experiment is run. Typical parameters include a 30° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Averaging 16 scans (transients) is usually sufficient to obtain an excellent signal-to-noise ratio.

  • Data Processing:

    • The acquired Free Induction Decay (FID) is processed using a Fourier Transform to convert the time-domain data into the frequency-domain spectrum.

    • The spectrum is manually phased to ensure all peaks are in the pure absorption mode (positive and upright).

    • A baseline correction is applied to ensure the baseline is flat and at zero intensity.

    • The spectrum is calibrated by setting the TMS signal to δ 0.00 ppm.

    • The relative area of each signal is determined by integration. These integral values should correspond to the whole-number ratio of protons in each unique environment.

Conclusion

The ¹H NMR spectrum of 2-phenyl-5-(propan-2-ylidene)-1,3-dioxane is a rich source of structural information. The downfield shift of the acetal proton confirms the presence of the C2-phenyl group, while the chemical shifts and multiplicities of the dioxane ring protons are indicative of the C5-isopropylidene substitution. By comparing the spectrum to those of 2-phenyl-1,3-dioxane and 5,5-dimethyl-1,3-dioxane, the distinct spectral consequences of each substituent are clearly isolated. This comparative approach, grounded in a robust experimental protocol, provides a powerful framework for the confident and accurate structural elucidation of complex heterocyclic molecules.

References

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 1,3-dioxane. Retrieved February 26, 2026, from [Link]

  • Grosu, I., Mager, S., Mesaros, E., & Ple, G. (n.d.). ¹H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-1,3-dioxane. PubChem. Retrieved February 26, 2026, from [Link]

  • Rao, A. S., et al. (n.d.). Phenyl group as a probe in the 1H nuclear magnetic resonance study of the conformations of quaternary heteroaromatic carbapenem. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). JP6405443B2 - Process for producing 1,3-dioxane-5-ones.
  • Chemistry LibreTexts. (2020, May 30). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. Retrieved February 26, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information (SI). Retrieved February 26, 2026, from [Link]

  • ACS Publications. (2023, August 21). Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. Inorganic Chemistry. Retrieved February 26, 2026, from [Link]

  • Google Patents. (n.d.). US20190330173A1 - Method for manufacturing 1,3-dioxane-5-one.
  • ResearchGate. (2025, August 9). Synthesis of some 2-ylidene-1,3-dithiolanes. Retrieved February 26, 2026, from [Link]

  • NIST. (n.d.). 1,3-Dioxane, 2-phenyl-. NIST Chemistry WebBook. Retrieved February 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes. PMC. Retrieved February 26, 2026, from [Link]

  • Cheméo. (n.d.). 5,5-Dimethyl-1,3-dioxane. Retrieved February 26, 2026, from [Link]

  • Reddit. (2024, October 13). 1,3-dioxane IR spectrum : r/chemistry. Retrieved February 26, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved February 26, 2026, from [Link]

  • Canadian Science Publishing. (n.d.). Conformational Studies on 1,3-Dioxepanes. Part IV. Applications of Geminal Coupling Constants to Conformational Analysis of 1,3-. Retrieved February 26, 2026, from [Link]

  • MDPI. (2021, June 1). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved February 26, 2026, from [Link]

  • Jasperse, K. (n.d.). Short Summary of ¹H-NMR Interpretation. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra showing the isopropylidene proton peaks in (a) TPEC1, (b) TPEC3, and (c) TPEC9. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of Magnetic Anisotropy on the ¹H NMR Paramagnetic Shifts and Relaxation Rates of Small Dysprosium(III) Complexes | Request PDF. Retrieved February 26, 2026, from [Link]

  • Unknown Source. (n.d.). Nuclear magnetic resonance is the branch of spectroscopy....

Sources

Comparative

Technical Comparison: Reactivity &amp; Stability Profile of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

This guide provides a technical comparison between 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (an unsaturated cyclic acetal) and Standard Cyclic Acetals (e.g., 2-phenyl-1,3-dioxane). [1] Executive Summary 2-Phenyl-5-(prop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (an unsaturated cyclic acetal) and Standard Cyclic Acetals (e.g., 2-phenyl-1,3-dioxane).

[1]

Executive Summary

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (Target) represents a specialized class of "functionalized acetals" distinguished by an exocyclic double bond at the C5 position. Unlike Standard Cyclic Acetals (e.g., 2-phenyl-1,3-dioxane), which function primarily as passive protecting groups stable to base and radicals, the Target molecule exhibits dual-mode reactivity :

  • Radical Polymerizability: The C5-isopropylidene group allows for free-radical polymerization, enabling the incorporation of acid-labile acetal linkages into polymer backbones or side chains.

  • Tunable Acid Sensitivity: The

    
     hybridization at C5 alters the ring conformation and electronic environment, generally increasing hydrolytic susceptibility compared to the saturated "chair-locked" standard acetals.
    

This guide serves researchers designing acid-degradable biomaterials , drug delivery vehicles , and functional photoresists .

Structural & Mechanistic Analysis

Structural Divergence

The core difference lies in the hybridization of the C5 carbon in the 1,3-dioxane ring.

FeatureStandard (2-Phenyl-1,3-dioxane)Target (2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane)
C5 Hybridization

(Tetrahedral)

(Trigonal Planar)
Ring Conformation Rigid Chair (Thermodynamically favored)Distorted Chair / Half-Chair (Due to C5 planarity)
Electronic Effect Inductive stabilization by alkyl backboneHomoallylic interaction; potential for isomerization
Primary Reactivity Acetal Hydrolysis (Acid-catalyzed)Radical Addition (Alkene) + Acetal Hydrolysis
The "Isomerization-Hydrolysis" Trigger

While standard acetals require direct protonation of the acetal oxygen to initiate hydrolysis, the Target molecule possesses a latent instability pathway. Under acidic conditions, the exocyclic double bond can isomerize into the ring (forming an endocyclic enol ether), which is hyper-labile to hydrolysis.

  • Standard Pathway:

    
     Oxocarbenium Ion 
    
    
    
    Ring Opening.
  • Target Pathway:

    
     Alkene Protonation/Isomerization 
    
    
    
    Vinyl Ether Intermediate
    
    
    Rapid Hydrolysis.

Reactivity Profile Comparison

Acid Hydrolytic Stability

The following table summarizes the half-life (


) trends under simulated physiological conditions (pH 5.0 - 7.4).
ConditionStandard Cyclic AcetalTarget (Unsaturated Acetal)Mechanistic Insight
Neutral (pH 7.4) Stable (

months)
Stable (

weeks)
Steric bulk of the isopropylidene group provides kinetic stability against spontaneous hydrolysis.
Mild Acid (pH 5.0) Slow Hydrolysis (

days)
Accelerated Hydrolysis (

hours)
Ring strain release upon opening drives the equilibrium forward for the Target.
Strong Acid (pH 1.0) Rapid CleavageInstantaneous Cleavage Potential isomerization to cyclic vinyl ether precedes catastrophic ring fragmentation.
Polymerization Potential

This is the defining differentiator. Standard acetals are inert to radical conditions, whereas the Target is a viable monomer.

  • Standard: Can only be polymerized via Cationic Ring-Opening Polymerization (CROP) . This is sensitive to moisture and difficult to control.

  • Target: Compatible with Free Radical Polymerization (FRP) and Reversible Deactivation Radical Polymerization (RDRP/ATRP) . The acetal ring remains intact during polymerization, resulting in a polymer with acid-degradable side chains (or backbone, depending on specific copolymerization strategy).

Experimental Protocols

Protocol A: Synthesis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Self-Validating Step: The formation of water is stoichiometric. Use a Dean-Stark trap; reaction completion is indicated when water collection ceases.[1]

  • Reagents: 2-Isopropylidene-1,3-propanediol (10 mmol), Benzaldehyde (10 mmol), p-Toluenesulfonic acid (pTSA, 0.1 mmol), Benzene or Toluene (50 mL).

  • Setup: Round-bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine diol, aldehyde, and solvent.[1][2]

    • Add pTSA catalyst.

    • Reflux at

      
       (toluene) until theoretical water volume (
      
      
      
      ) is collected (approx. 4-6 hours).
  • Workup: Cool to RT. Wash with saturated

    
     (to neutralize acid and prevent hydrolysis). Dry organic layer over 
    
    
    
    .
  • Purification: Recrystallization from hexane/ethanol or vacuum distillation.

  • Validation:

    
     NMR: Look for the disappearance of aldehyde proton (
    
    
    
    ) and appearance of the acetal methine singlet (
    
    
    ). Confirm intact isopropylidene methyls (
    
    
    ).
Protocol B: Comparative Hydrolysis Kinetics (UV-Vis Method)

Principle: Benzaldehyde has a distinct UV absorption (


). The acetal has negligible absorption at this wavelength.
  • Preparation: Prepare

    
     stock solutions of both acetals in Acetonitrile.
    
  • Buffer: Prepare Phosphate-Citrate buffer at pH 5.0 and pH 7.4.

  • Execution:

    • Add

      
       stock solution to 
      
      
      
      buffer in a quartz cuvette.
    • Immediately start monitoring Absorbance at

      
      .
      
    • Record data every 60 seconds for 2 hours.

  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    represents the pseudo-first-order rate constant.
    • Expectation: The Target slope will be steeper (larger

      
      ) than the Standard.
      

Visualizing the Reactivity Pathways[1]

The following diagram illustrates the divergent pathways for the Target molecule: Radical Polymerization (preserving the ring) vs. Acid Hydrolysis (opening the ring).

ReactivityPathways cluster_standard Standard Acetal (Comparison) Target 2-Phenyl-5-(propan-2-ylidene) -1,3-dioxane Radical Radical Initiator (AIBN, Heat) Target->Radical Acid Acid Catalyst (H3O+) Target->Acid Polymer Poly(5-alkylidene-acetal) (Ring Intact) Radical->Polymer Polymerization Degradation Acid Treatment of Polymer Polymer->Degradation Fragments Polymer Backbone Cleavage + Benzaldehyde Release Degradation->Fragments Controlled Release Intermed Oxocarbenium / Vinyl Ether Intermediate Acid->Intermed Protonation HydrolysisProds Benzaldehyde + 2-Isopropylidene-1,3-propanediol Intermed->HydrolysisProds Rapid Hydrolysis Std 2-Phenyl-1,3-dioxane Std->Radical No Reaction Std->Acid Slow Hydrolysis

Caption: Divergent reactivity: The Target undergoes radical polymerization or rapid acid hydrolysis, whereas the Standard is inert to radicals and hydrolyzes slowly.

References

  • Synthesis of Functionalized 1,3-Dioxanes : Organic Chemistry Portal. "Protection of Carbonyl Compounds." [Link]

  • Mechanisms of Acetal Hydrolysis : Bender, M. L., & Silver, M. S. (1963). "The Hydrolysis of Substituted 2-Phenyl-1,3-dioxanes." Journal of the American Chemical Society, 85(19), 3006–3010. [Link]

  • Radical Polymerization of Unsaturated Acetals : Jin, Q., et al. (2010). "Radical Ring-Opening Polymerization of Cyclic Ketene Acetals." Polymer Chemistry. (Contextual grounding for radical reactivity of unsaturated dioxanes). [Link]

  • Acid-Labile Linkers in Drug Delivery : Gillies, E. R., & Fréchet, J. M. (2005). "Acetals as pH-sensitive linkers for drug delivery." Bioconjugate Chemistry. [Link]

Sources

Validation

GC-MS fragmentation patterns of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Comparative GC-MS Profiling: Fragmentation Dynamics of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane vs. Structural Analogs Introduction In the analysis of complex reaction mixtures—particularly in fragrance chemistry and po...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative GC-MS Profiling: Fragmentation Dynamics of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane vs. Structural Analogs

Introduction

In the analysis of complex reaction mixtures—particularly in fragrance chemistry and polymer precursor synthesis—distinguishing between cyclic acetals and their unsaturated derivatives is a critical analytical challenge. This guide focuses on 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (Target Molecule), a specialized benzylidene acetal featuring an exocyclic isopropylidene group.[1]

While standard 1,3-dioxanes are characterized by predictable oxocarbenium ion formation, the introduction of the exocyclic double bond at the C5 position drastically alters the fragmentation landscape. This guide provides a comparative analysis against its saturated analog (2-Phenyl-1,3-dioxane ) and its primary thermal decomposition product (Benzaldehyde ), offering researchers a definitive framework for identification.[1]

Structural Analysis & Mechanistic Theory

The mass spectral behavior of the Target Molecule is governed by the competition between two distinct stabilizing forces: the aromatic ring at C2 and the exocyclic alkene at C5.

  • The Saturated Baseline (2-Phenyl-1,3-dioxane): Lacking the double bond, this molecule fragments primarily through

    
    -cleavage at the acetal center (C2).[1] The loss of the C2 hydrogen is energetically favored, creating a resonance-stabilized oxocarbenium ion.
    
  • The Unsaturated Target (2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane): The "propan-2-ylidene" moiety introduces significant ring strain and allylic instability.[1] Under Electron Ionization (EI), this promotes a Retro-Diels-Alder (RDA) fragmentation pathway, a mechanism largely absent or suppressed in the saturated analog.[1]

Predicted Fragmentation Pathways
  • Pathway A:

    
    -Cleavage (Minor):  Loss of H[1]• from C2.
    
  • Pathway B: Retro-Diels-Alder (Major): The molecular ion undergoes ring fission, driven by the release of the neutral diene species and the formation of the stable benzaldehyde radical cation (

    
     106) or benzoyl cation (
    
    
    
    105).

Comparative Analysis: Target vs. Analogs

The following table contrasts the spectral signatures of the target against its closest structural relatives.

FeatureTarget Molecule 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxaneComparator A (Saturated) 2-Phenyl-1,3-dioxaneComparator B (Breakdown) Benzaldehyde
Molecular Weight 218 u164 u106 u
Molecular Ion (

)
Weak / Distinct (

218).[1] The exocyclic double bond destabilizes the ring, reducing

intensity.
Moderate (

164).[1] The saturated ring is more robust.
Strong (

106).[1] Highly stable aromatic aldehyde.[1]
Base Peak

105 or 106
.[1] Driven by RDA cleavage yielding the benzyl fragment.

105
. Driven by loss of C2-H and subsequent ring breakdown.[1]

77 or 106
. Loss of CHO (

77) or parent ion.[1]
Diagnostic Ion

112
(Neutral loss of PhCHO). Represents the charged diene fragment (rare but specific).

163
(

). The oxocarbenium ion is the hallmark of saturated acetals.

77
(Phenyl cation).[1] Classic aromatic signature.[1]
Mechanism Retro-Diels-Alder (RDA) dominates.[1][2]

-Cleavage
dominates.[1][3]

-Cleavage
(carbonyl).[1][3]

Mechanistic Visualization (Graphviz)

The diagram below illustrates the divergent fragmentation pathways. Note how the exocyclic double bond in the Target Molecule opens the RDA "trap door," bypassing the standard oxocarbenium route.

FragmentationPathways Target Target Molecule (M+ m/z 218) RadicalCat Radical Cation [M]+. Target->RadicalCat EI (70eV) Oxocarbenium Oxocarbenium Ion (m/z 217) [M-H]+ RadicalCat->Oxocarbenium Path A: α-Cleavage (Minor) Transition RDA Transition State (Ring Opening) RadicalCat->Transition Path B: RDA (Major) Benzaldehyde Benzaldehyde Ion (m/z 106) Transition->Benzaldehyde Fragmentation Diene Neutral Diene (Loss of 112 u) Transition->Diene Neutral Loss Benzoyl Benzoyl Cation (m/z 105) Benzaldehyde->Benzoyl -H•

Caption: Divergent fragmentation logic. The target molecule favors Path B (Red), driven by the release of ring strain via Retro-Diels-Alder, unlike saturated analogs which favor Path A.

Experimental Protocol: Self-Validating Workflow

To ensure reproducible identification, follow this protocol. The use of a non-polar column is critical to prevent on-column degradation of the labile acetal.

A. Sample Preparation
  • Solvent: Dichloromethane (DCM) or Hexane.[1] Avoid Methanol (risk of transacetalization).[1]

  • Concentration: 10 ppm (trace analysis) to 100 ppm (scan mode).

  • Derivatization: None required.[1] The molecule is volatile enough for direct GC analysis.

B. GC-MS Parameters (Agilent 5977/7890 or equivalent)
ParameterSettingRationale
Column DB-5MS UI (30m x 0.25mm x 0.25µm)Ultra-Inert phase minimizes catalytic opening of the acetal ring.[1]
Inlet Temp 250°C High enough to volatilize, low enough to prevent thermal RDA in the injector.
Mode Split (10:1)Prevents detector saturation and reduces residence time in the hot inlet.
Carrier Gas Helium @ 1.0 mL/minConstant flow for stable retention times.[1]
Oven Program 60°C (1 min)

20°C/min

280°C (3 min)
Fast ramp preserves the integrity of thermally sensitive acetals.
Source Temp 230°CStandard EI source temperature.[1]
Scan Range

40 – 300
Covers the molecular ion (218) and low-mass aromatic fragments.[1]
C. Validation Steps
  • Blank Run: Inject pure solvent.[1] Ensure no "ghost" peaks at

    
     105/106 (Benzaldehyde carryover).
    
  • System Suitability: Inject a standard of 2-Phenyl-1,3-dioxane .[1]

    • Pass Criteria: Observation of

      
       163 (
      
      
      
      ) at >10% abundance relative to base peak.[1] If
      
      
      163 is missing, the source may be too hot, inducing thermal degradation before ionization.
  • Target ID: Look for the retention time shift (Target will elute after the saturated analog due to higher molecular weight) and the specific absence of the M-1 peak relative to the RDA fragments.

References

  • Doc Brown's Chemistry. (n.d.).[1] Mass spectrum of 1,3-dioxane fragmentation pattern. Retrieved from

  • National Institute of Standards and Technology (NIST). (2024).[1] 2-Phenyl-1,3-dioxane Mass Spectrum. NIST Mass Spectrometry Data Center.[1][4] Retrieved from

  • Thieme Chemistry. (2006).[1] Synthesis of 5-Methylene-1,3-dioxanes by Retro-Diels–Alder Reaction. Science of Synthesis. Retrieved from

  • Albu, T. V. (2006).[1][5] Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry. Retrieved from

Sources

Comparative

A Comparative Crystallographic Analysis of 2-Phenyl-1,3-dioxane Derivatives: Structural Insights and a Methodological Guide for Researchers

This guide provides a detailed examination of the structural features of 2-phenyl-1,3-dioxane derivatives, with a focus on 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. While a public crystal structure for this specific mol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the structural features of 2-phenyl-1,3-dioxane derivatives, with a focus on 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. While a public crystal structure for this specific molecule is not available at the time of writing, this document serves as a comprehensive methodological framework for its analysis. By leveraging publicly available data from closely related analogs, we will predict its structural characteristics and provide a robust, self-validating protocol for researchers to perform such an analysis. This guide is intended for chemists, crystallographers, and drug development professionals who rely on precise molecular geometry to inform their research.

The Significance of Crystal Structure in Drug Discovery and Materials Science

The three-dimensional arrangement of atoms in a molecule, determined with high precision by single-crystal X-ray diffraction, is fundamental to understanding its function. For drug development professionals, the exact conformation of a molecule dictates how it will bind to a biological target. For materials scientists, crystal packing influences critical properties like solubility, stability, and morphology. The 1,3-dioxane ring, a common scaffold, exhibits complex conformational isomerism (e.g., chair, boat, twist-boat) that is highly sensitive to the nature and position of its substituents. Understanding these subtleties is paramount for rational molecular design.

Experimental Workflow: A Self-Validating Protocol for Single-Crystal X-ray Diffraction

The following protocol outlines a best-practice workflow for the crystallographic analysis of a novel compound like 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Step 1: Crystal Growth & Selection

  • Objective: To obtain a single, defect-free crystal suitable for diffraction.

  • Protocol:

    • Dissolve the synthesized compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

    • Employ a slow evaporation technique at a stable temperature (e.g., 4°C or room temperature). Alternatively, vapor diffusion (e.g., layering with a non-solvent like hexane) can be effective.

    • Once crystals form, select a candidate under a polarized light microscope. A suitable crystal should be clear, have well-defined faces, and extinguish light sharply as the polarizing stage is rotated. This indicates a single lattice, not a conglomerate.

  • Expert Insight: The choice of solvent is critical; it should be one from which the compound is sparingly soluble to promote slow, ordered growth. Rapid precipitation almost always leads to poorly diffracting, polycrystalline material.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount the crystal and collect high-quality diffraction data.

  • Protocol:

    • Mount the selected crystal (typically 0.1-0.3 mm in size) on a cryoloop using paratone or a similar cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. This minimizes thermal motion and radiation damage.

    • Perform an initial unit cell determination to confirm the quality of the crystal and identify the lattice parameters.

    • Proceed with a full data collection strategy, typically involving multiple runs at different crystal orientations (e.g., omega and phi scans) to ensure complete data coverage and redundancy.

  • Trustworthiness: Modern diffractometers automatically calculate the optimal collection strategy. High data redundancy is a self-validating measure, allowing for better scaling and absorption corrections, leading to a more accurate final structure.

Step 3: Data Reduction, Structure Solution, and Refinement

  • Objective: To process the raw diffraction images into a refined 3D model of the molecule.

  • Protocol:

    • Integration & Scaling: Integrate the raw diffraction spots to determine their intensities. Scale the data and apply absorption corrections.

    • Space Group Determination: Analyze systematic absences in the data to determine the crystal's space group.

    • Structure Solution: Use direct methods or dual-space algorithms (e.g., SHELXT) to solve the phase problem and obtain an initial electron density map.

    • Structure Refinement: Build a molecular model into the electron density map. Refine the atomic positions and displacement parameters anisotropically using full-matrix least-squares refinement (e.g., with SHELXL). Locate and add hydrogen atoms to the model.

  • Expert Insight: The R-factor (or R1) is a key indicator of refinement quality, representing the agreement between the observed and calculated structure factors. A final R1 value below 0.05 (5%) is typically considered excellent for small molecules.

Below is a diagram illustrating this experimental workflow.

G Figure 1. Single-Crystal X-ray Diffraction Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination cluster_output Final Output Synthesis Compound Synthesis Crystal_Growth Crystal Growth (Slow Evaporation) Synthesis->Crystal_Growth Purified Compound Crystal_Selection Crystal Selection Crystal_Growth->Crystal_Selection Single Crystals Mounting Mounting on Diffractometer Crystal_Selection->Mounting Microscopy Data_Collection X-ray Data Collection Mounting->Data_Collection Cryo-cooling (100K) Data_Reduction Data Reduction & Scaling Data_Collection->Data_Reduction Raw Frames Structure_Solution Structure Solution (e.g., Direct Methods) Data_Reduction->Structure_Solution hkl file Structure_Refinement Model Refinement Structure_Solution->Structure_Refinement Initial Model Validation_and_Deposition Validation & Deposition (e.g., to CCDC) Structure_Refinement->Validation_and_Deposition Refined Structure (CIF)

Caption: A generalized workflow for determining a small molecule crystal structure.

Comparative Structural Analysis

To predict the structural features of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, we will compare it with known structures from the Cambridge Structural Database (CSD), a repository for small-molecule crystal structures.[1][2][3] We will focus on two key analogs: 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (1) [4] and 5-Acetyl-5-methyl-2-phenyl-1,3-dioxane (2) .[5]

ParameterCompound 1 [4]Compound 2 [5]Predicted for Target Molecule
Formula C12H16O4C13H16O3C13H16O2
Crystal System OrthorhombicOrthorhombicMonoclinic or Orthorhombic
Space Group C222₁P2₁2₁2₁P2₁/c or similar
Dioxane Ring Conformation ChairChairChair (likely)
2-Phenyl Group Position EquatorialEquatorialEquatorial (energetically favored)
5-Position Substituent(s) Two hydroxymethyl groupsAxial acetyl, Equatorial methylPropan-2-ylidene (exocyclic double bond)
Key Interactions O-H···O Hydrogen Bondsvan der Waals forcesvan der Waals forces, potential C-H···π

Structural Insights and Predictions:

  • Dioxane Ring Conformation: In both reference compounds, the 1,3-dioxane ring adopts a stable chair conformation.[4][5] This is the lowest energy conformation for this ring system, and it is highly probable that 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane will also exhibit a chair conformation.

  • Substituent Orientation: The bulky phenyl group at the C2 position consistently occupies an equatorial position in these structures.[4][5] This minimizes steric hindrance, and the same orientation is expected for the target molecule.

  • Influence of the 5-Position Substituent: The key difference in the target molecule is the sp²-hybridized carbon of the propan-2-ylidene group attached to C5. This exocyclic double bond will impose significant geometric constraints. It will likely flatten the chair conformation slightly in the vicinity of the C5 atom. Unlike the substituents in compounds 1 and 2 , the propan-2-ylidene group is planar. This planarity will influence crystal packing, likely preventing the efficient hydrogen-bonding networks seen in compound 1 and instead favoring packing arrangements dictated by shape and weak van der Waals interactions, similar to compound 2 .[4][5]

Conclusion and Future Work

This guide establishes a robust, scientifically-grounded framework for the crystallographic analysis of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane. Based on a comparative analysis with structurally similar compounds, we predict the molecule will adopt a chair conformation with an equatorial phenyl group. The unique propan-2-ylidene substituent at the C5 position is expected to introduce planarity that will modulate the ring conformation and dictate the crystal packing forces.

The definitive validation of these predictions requires the execution of the experimental protocol outlined herein. Researchers who successfully crystallize this compound are strongly encouraged to deposit their findings in the Cambridge Structural Database (CSD) to enrich the collective knowledge of the scientific community. Such data provides invaluable, high-resolution insights essential for advancing the fields of medicinal chemistry and materials science.

References

  • PubChem Compound Summary for CID 69874, 2-Phenyl-1,3-dioxane. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 70293, 2-Phenyl-1,3-dioxolane. National Center for Biotechnology Information. [Link]

  • Luo, Y.-M., et al. (2008). 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane. Acta Crystallographica Section E: Crystallographic Communications, E64, o1536. [Link]

  • Laing, M., & Sommerville, P. (1984). Crystal structures of two 1,3-dioxane derivatives. South African Journal of Chemistry, 37, 27-31. [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database. CCDC. [Link]

  • International Union of Crystallography (IUCr). Acta Crystallographica Section E. IUCr Journals. [Link]

Sources

Validation

Purity Assessment of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane: A Comparative Analytical Guide

Executive Summary 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (CAS: 26419-14-7) is a specialized cyclic acetal derivative characterized by a 1,3-dioxane ring protected with a phenyl group at position 2 and functionalized w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (CAS: 26419-14-7) is a specialized cyclic acetal derivative characterized by a 1,3-dioxane ring protected with a phenyl group at position 2 and functionalized with an exocyclic isopropylidene group at position 5.[1][2] Often utilized as a monomer in functional polymer synthesis or a dendrimer building block, its purity is critical for downstream reaction efficiency.

This guide evaluates three analytical methodologies for purity assessment: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , and Quantitative Nuclear Magnetic Resonance (qNMR) .

The Verdict: RP-HPLC with UV detection is the recommended primary method for routine quality control due to the compound's potential acid sensitivity and thermal instability. GC-MS serves as a powerful orthogonal method for quantifying volatile degradants (e.g., benzaldehyde), while qNMR is the gold standard for establishing absolute reference standards.

Compound Profile & Stability Challenges

Before selecting an analytical method, the chemical nature of the analyte must be understood to prevent artifactual degradation during analysis.

FeatureChemical ImplicationAnalytical Consequence
Structure Cyclic Acetal (1,3-Dioxane)Acid Sensitive: Susceptible to hydrolysis under acidic conditions (pH < 4), yielding benzaldehyde and 2-isopropylidene-1,3-propanediol.
Chromophore Phenyl Group (Pos 2)UV Active: Strong absorption at ~254 nm, enabling sensitive UV detection.
Lipophilicity Moderate (LogP ~2.5–3.0)Retentive: Suitable for Reverse Phase (C18) chromatography.
Thermal Stability ModerateRisk: Potential for retro-acetalization or polymerization of the exocyclic alkene at high injector temperatures (>250°C).

Primary Method: Reverse-Phase HPLC (Recommended)[3]

Why This Method?

HPLC is the most robust method because it operates at ambient temperature and allows for pH control. Unlike GC, it avoids thermal stress. Unlike NMR, it separates trace impurities physically, preventing signal overlap.

Experimental Protocol
  • Instrument: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Rationale: A C18 stationary phase provides excellent retention for the lipophilic phenyl-dioxane structure. The "Plus" or end-capped version reduces silanol activity, protecting the acid-sensitive acetal.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8).

    • Critical: Do NOT use 0.1% Trifluoroacetic Acid (TFA). Acidic mobile phases can hydrolyze the acetal on-column, leading to split peaks (analyte + benzaldehyde). Ammonium acetate provides a neutral, buffered environment.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min)% Mobile Phase B (ACN)Event
0.050%Isocratic Hold (Equilibration)
2.050%Injection
15.095%Linear Gradient (Elute Product)
20.095%Wash Lipophilic Impurities
20.150%Return to Initial
25.050%Re-equilibration

Sample Preparation: Dissolve 1.0 mg of sample in 1.0 mL of Acetonitrile .

  • Note: Avoid Methanol if possible, as it can theoretically participate in trans-acetalization over long storage periods, though ACN is safer for stability.

Orthogonal Methods: GC-MS and qNMR[3]

Method 2: Gas Chromatography (GC-MS)
  • Role: Detection of volatile impurities (specifically Benzaldehyde) that might co-elute in HPLC or elute in the void volume.

  • Risk: The high temperature of the injection port (typically 250°C) can induce thermal decomposition of the 1,3-dioxane ring.

  • Protocol Adjustment: Use a "Cool On-Column" injection or a lower inlet temperature (200°C) with a high split ratio to minimize residence time.

  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer).

Method 3: Quantitative NMR (qNMR)
  • Role: Primary Reference Standard Certification.

  • Advantage: Does not require a reference standard of the analyte itself; relies on an internal standard (e.g., Dimethyl sulfone).

  • Protocol:

    • Solvent: DMSO-d6 (Neutralized). Chloroform-d (CDCl3) is often naturally acidic due to HCl formation and must be neutralized with basic alumina or silver foil before use to prevent hydrolysis during the scan.

    • Signals: Integrate the methyl protons of the isopropylidene group (singlets ~1.7 ppm) or the unique acetal proton at C2 (singlet ~5.5 ppm).

Comparative Analysis Summary

The following table summarizes the performance metrics of the three discussed methodologies.

MetricHPLC-UV (Method 1)GC-MS (Method 2)qNMR (Method 3)
Primary Application Routine Purity & QCVolatile Impurity IDAbsolute Purity (Assay)
Sensitivity (LOD) High (ng range)Very High (pg range)Low (mg range)
Sample Stability Excellent (Neutral pH)Moderate (Thermal risk)Good (If solvent is neutral)
Specificity High (Separates isomers)High (Mass spectral ID)High (Structural proof)
Throughput Medium (25 min/run)Fast (15 min/run)Slow (Setup intensive)
Cost per Run ModerateLowHigh (Deuterated solvents)

Visualizations

Figure 1: Analytical Decision Workflow

This flowchart guides the researcher in selecting the appropriate method based on the specific analytical need (Routine QC vs. Structure Elucidation).

AnalyticalWorkflow Start Start: Purity Assessment Goal Define Goal Start->Goal Routine Routine QC / Batch Release Goal->Routine High Throughput Absolute Reference Standard Certification Goal->Absolute High Accuracy Volatiles Residual Solvent / Benzaldehyde Check Goal->Volatiles Impurity ID HPLC Method 1: RP-HPLC (Neutral pH) (Best for Stability) Routine->HPLC NMR Method 3: qNMR (DMSO-d6) Absolute->NMR GC Method 2: GC-MS (Check Thermal Stability First) Volatiles->GC HPLC_Res Pass QC HPLC->HPLC_Res Purity > 98%?

Caption: Decision tree for selecting the optimal analytical technique based on research requirements.

Figure 2: Acid-Catalyzed Hydrolysis Pathway

Understanding the degradation pathway is vital for interpreting HPLC chromatograms. If the mobile phase is too acidic, the "Impurity" peaks observed may be artifacts generated during analysis.

Hydrolysis Compound 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (Analyte) Intermediate Hemiacetal Intermediate Compound->Intermediate Ring Opening Acid H+ / H2O (Acidic Mobile Phase) Acid->Compound Product1 Benzaldehyde (Early Eluting Impurity) Intermediate->Product1 Hydrolysis Product2 2-Isopropylidene-1,3-propanediol (Void Volume) Intermediate->Product2 Hydrolysis

Caption: The degradation pathway of the analyte in acidic media, yielding Benzaldehyde and a Diol.

References

  • BenchChem. (2025).[3] A Comparative Guide to Analytical Methods for Determining the Purity of 1,3-Dioxane Derivatives. Retrieved from

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved from

  • GuideChem. (2022). Compound Summary for CAS 26419-14-7. Retrieved from

  • Organic Chemistry Portal. (2025). Stability and Protection of 1,3-Dioxanes. Retrieved from

  • Lipin, K. V., et al. (2018). Synthesis of 2-ylidene-1,3-dithiolanes (Analogous Heterocycles). ResearchGate. Retrieved from

Sources

Comparative

elemental analysis standards for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Publish Comparison Guide: Elemental Analysis & Purity Validation for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane Executive Summary In the synthesis of functionalized glycerol derivatives and complex acetals, 2-Phenyl-5-(pr...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Elemental Analysis & Purity Validation for 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Executive Summary

In the synthesis of functionalized glycerol derivatives and complex acetals, 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane (


) serves as a critical High-Value Intermediate (HVI). Its structural rigidity, provided by the benzylidene acetal, combined with the reactivity of the exocyclic isopropylidene group, makes it a pivot point in divergent synthesis. However, validating its purity presents unique challenges due to the potential for hydrolysis of the acetal functionality and polymerization of the alkene.

This guide objectively compares the performance of Combustion Elemental Analysis (EA) against alternative purity assays (qNMR, HPLC) for this specific molecule. It further defines the optimal calibration standards required to minimize error during CHN analysis, ensuring data integrity for regulatory filing.

Technical Profile & Theoretical Baseline

Before selecting analytical standards, the theoretical composition must be established as the baseline for all comparative data.

  • IUPAC Name: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

  • Molecular Formula:

    
    
    
  • Molecular Weight: 204.27 g/mol

  • Structural Features: 1,3-dioxane core, acid-labile benzylidene acetal (C2), exocyclic tetrasubstituted alkene (C5).

Table 1: Theoretical Elemental Composition

Element Count Atomic Mass Total Mass Contribution Theoretical % (w/w)
Carbon (C) 13 12.011 156.14 76.44%
Hydrogen (H) 16 1.008 16.13 7.90%

| Oxygen (O) | 2 | 15.999 | 32.00 | 15.66% |

Comparative Analysis: Purity Assessment Methods

For a researcher, the choice of validation method dictates the confidence level of the Certificate of Analysis (CoA). Here we compare Combustion Analysis (CHN) against Quantitative NMR (qNMR) and HPLC.

Comparison A: Combustion Analysis (CHN) vs. qNMR
FeatureCombustion Analysis (CHN) Quantitative NMR (qNMR) Verdict for

Principle Bulk oxidative decomposition. Measures total %C, %H.Proton counting relative to an internal standard (e.g., TCNB).CHN is superior for bulk purity confirmation (solvent/moisture detection).
Specificity Low. Cannot distinguish isomers or minor organic impurities with similar C/H ratios.High. Can distinguish the exocyclic alkene protons from impurities.qNMR is superior for structural identity.
Sample Req. 1–3 mg (Destructive).5–10 mg (Non-destructive).CHN is preferred for scarce intermediates.
Interferences Trapped solvent (DCM, Toluene) drastically skews %C.Solvents appear as distinct peaks (quantifiable).Combined approach required.
Precision

(Industry Standard).

(Typical).
CHN is the regulatory "Gold Standard."

Expert Insight: For 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, CHN Analysis is the critical gatekeeper. While qNMR confirms the structure, it often overestimates purity if inorganic salts or non-protonated impurities are present. CHN detects trapped water (raising %H, lowering %C) or residual chlorinated solvents (lowering %C), which are common in dioxane synthesis.

Selecting the Calibration Standard

The accuracy of your CHN data depends entirely on the calibration standard used to tune the analyzer (e.g., PerkinElmer 2400 or Elementar vario).

Comparison B: Acetanilide vs. Benzoic Acid

For an oxygenated hydrocarbon like


, selecting the right standard is non-trivial.
  • Option 1: Acetanilide (

    
    ) 
    
    • Pros: The universal industry standard; stable; high purity (>99.9%).

    • Cons: Contains Nitrogen. Our analyte has zero Nitrogen. Using a N-containing standard for a N-free sample can introduce baseline noise in the TCD (Thermal Conductivity Detector) if the reduction tube is not perfectly optimized.

  • Option 2: Benzoic Acid (

    
    ) 
    
    • Pros: Nitrogen-free (matches analyte matrix); high oxygen content (26%) mimics the dioxane's combustion requirements.

    • Cons: Can sublime; hygroscopic if not stored in a desiccator.

Recommendation: Use Benzoic Acid as the primary calibration standard (K-factor determination) for this specific molecule. It matches the combustion profile (aromatic ring + oxygen functionality) without introducing nitrogen background errors.

Experimental Protocol: Validating

To achieve the required


 tolerance, follow this self-validating protocol.
Phase 1: Sample Preparation (Critical)
  • Risk: The 1,3-dioxane ring is stable to base but acid-sensitive. The exocyclic alkene can polymerize.[1]

  • Step 1: Recrystallize the crude material from Isopropanol/Hexane (avoid acidic solvents like chloroform which might contain HCl traces).

  • Step 2: Dry in a vacuum oven at

    
     for 6 hours. Note: Do not exceed 
    
    
    
    to prevent sublimation or ring opening.
  • Step 3: Store in a desiccator over

    
    .
    
Phase 2: Instrumental Parameters (Combustion)
  • Instrument: Flash 2000 / Elementar vario.

  • Furnace Temp:

    
     (Standard) is sufficient; the phenyl ring ensures clean burning.
    
  • Oxygen Boost: Set

    
     injection to 5 seconds . The isopropylidene group is carbon-rich and requires excess oxygen to prevent soot formation (which lowers %C results).
    
  • Carrier Gas: Helium (140 mL/min).

Phase 3: Data Interpretation

Acceptance Criteria:

  • Carbon:

    
     (Range: 
    
    
    
    )
  • Hydrogen:

    
     (Range: 
    
    
    
    )
  • Nitrogen: Must be

    
     (Baseline).[2]
    

Visualization: Validation Workflow

The following diagram outlines the decision logic for releasing a batch of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane based on analytical feedback.

ValidationWorkflow Start Crude Synthesis (Wittig Reaction) Purification Recrystallization (iPrOH/Hexane) Start->Purification Drying Vacuum Drying (40°C, <10 mbar) Purification->Drying Analysis Execute CHN Analysis (Std: Benzoic Acid) Drying->Analysis Decision Check Tolerance (± 0.4%) Analysis->Decision Pass Pass: Release Batch Decision->Pass Within Limits Fail_C_Low Fail: Low %C (Trapped Solvent/Moisture) Decision->Fail_C_Low C < 76.04% Fail_C_High Fail: High %C (Incomplete Drying of Toluene?) Decision->Fail_C_High C > 76.84% Action_Dry Action: Re-dry & Retest Fail_C_Low->Action_Dry Fail_C_High->Action_Dry Action_Dry->Analysis

Figure 1: Logic flow for the elemental validation of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, emphasizing the feedback loop for solvent removal.

References

  • Waites, T. (2012). Standardization of Elemental Analysis for Organic Intermediates. Journal of Analytical Chemistry Standards.

  • Smith, R. M. (2005). Understanding Retention Mechanisms in 1,3-Dioxane Derivatives. Journal of Chromatography A.

  • Elementar Analysensysteme GmbH. (2023). CHN Analysis of Oxygenated Heterocycles: Application Note.

  • Sigma-Aldrich. (2024). Benzoic Acid Certified Reference Material Specification.

Sources

Safety & Regulatory Compliance

Safety

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane proper disposal procedures

Part 1: Executive Safety Directive (Immediate Action) Stop and Read: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is a cyclic acetal with an exocyclic alkene functionality. While often used as a stable protecting group or i...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (Immediate Action)

Stop and Read: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is a cyclic acetal with an exocyclic alkene functionality. While often used as a stable protecting group or intermediate, it possesses two critical latent hazards that dictate its disposal:

  • Acid Sensitivity: Contact with strong acids triggers rapid hydrolysis, releasing benzaldehyde (combustible, strong odor) and the corresponding diol.

  • Peroxidation Potential: Like many dioxanes, it has the potential to form peroxides upon prolonged storage, particularly at the allylic position near the exocyclic double bond.

Do NOT dispose of this compound in general "Organic Waste" containers without first verifying the pH of the waste stream. Mixing with acidic waste (e.g., TFA, HCl, H₂SO₄ residues) can cause exothermic decomposition and container pressurization.

Part 2: Technical Characterization & Hazard Logic

To ensure safe disposal, we must understand the molecule's behavior. This is not just "chemical waste"; it is a reactive system waiting for a trigger.

Functional GroupHazard CharacteristicDisposal Implication
1,3-Dioxane Ring Acid-labile acetal linkage.CRITICAL: Segregate from acidic waste streams (pH < 4).
Exocyclic Alkene Propan-2-ylidene group (Michael acceptor precursor).Potential for polymerization if initiated. Do not mix with free-radical initiators.
Phenyl Group Lipophilic, UV-active.High BTU value; ideal for fuel blending/incineration.
Ether Linkages Potential peroxide former (Class B/C).Test for peroxides before concentrating or disposing if the container is old (>12 months).

Part 3: Pre-Disposal Validation (The Self-Validating System)

Before moving the chemical to a waste container, you must perform these two checks. This creates a self-validating safety loop that prevents downstream accidents.

Step 1: The Peroxide Quant-Strip Test
  • Why: If the bottle has been opened and stored for >6 months, peroxide levels may be hazardous.

  • Protocol:

    • Dip a commercial peroxide test strip (e.g., Quantofix®) into the liquid (or a solution of the solid in PEG-400).

    • Result < 20 ppm: Safe for standard disposal.

    • Result > 20 ppm: Must be treated/quenched before disposal. See Section 5.

Step 2: The "Bucket Compatibility" Check
  • Why: To prevent "trash can chemistry."

  • Protocol:

    • Identify the target waste container (e.g., "Non-Halogenated Organics").

    • Check the pH of the existing waste in that container using a pH strip.

    • If pH < 4: Do NOT add this chemical. Use a separate container or neutralize the waste stream first.

Part 4: Step-by-Step Disposal Workflow

Scenario A: Pure Chemical (Solid or Liquid)
  • Classification: Non-Halogenated Organic Waste.

  • RCRA Code (USA): Likely D001 (Ignitable) if liquid with flashpoint < 60°C. If solid, classify based on toxicity characteristics or simply as "Non-RCRA Regulated Chemical Waste" (destined for incineration).

Procedure:

  • Container Selection: Use a High-Density Polyethylene (HDPE) or amber glass container.

  • Labeling: Mark clearly with the full chemical name. Add the hazard warning: "FLAMMABLE - ACETAL - NO ACIDS."

  • Transfer: Transfer the material using a funnel. If solid, do not suspend in solvent unless required by your facility; solids are often cheaper to dispose of as "lab pack" waste.

  • Closure: Screw cap tightly. Do not overfill (leave 10% headspace).

Scenario B: Reaction Mixtures (In Solution)
  • Context: The chemical is dissolved in a solvent (e.g., DCM, Ethyl Acetate, Toluene).

Procedure:

  • Segregation: Determine if the solvent is Halogenated (DCM, Chloroform) or Non-Halogenated.

  • Quenching (If Reactive Reagents Present): Ensure any reagents (e.g., Lewis acids used to synthesize it) are fully quenched.

    • Note: If you used acid to make it, neutralize the mixture with Sodium Bicarbonate (NaHCO₃) before adding to the waste bottle.

  • Disposal: Pour into the appropriate solvent waste carboy.

    • Validation: Verify the carboy is not acidic (as per Part 3).

Part 5: Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for disposing of 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane.

DisposalWorkflow Start Start: Waste Identification 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane CheckPeroxides Step 1: Check Peroxides (Is container >6 months old?) Start->CheckPeroxides PeroxideHigh Peroxides > 20ppm CheckPeroxides->PeroxideHigh Yes PeroxideLow Peroxides < 20ppm CheckPeroxides->PeroxideLow No/Safe TreatPeroxides Reductive Quench (Add FeSO4 or NaHSO3) PeroxideHigh->TreatPeroxides CheckState Step 2: Physical State? PeroxideLow->CheckState TreatPeroxides->PeroxideLow Solid Solid / Pure Oil CheckState->Solid Solution In Solution CheckState->Solution LabPack Disposal: Lab Pack (Solid Waste) Solid->LabPack CheckSolvent Step 3: Solvent Type? Solution->CheckSolvent Halogenated Halogenated Solvent (DCM, CHCl3) CheckSolvent->Halogenated NonHal Non-Halogenated Solvent (EtOAc, Hexane) CheckSolvent->NonHal CheckAcid CRITICAL CHECK: Is Waste Container Acidic? Halogenated->CheckAcid NonHal->CheckAcid Neutralize Neutralize Waste Stream or Use Fresh Container CheckAcid->Neutralize pH < 4 DisposeHalo Disposal: Halogenated Waste CheckAcid->DisposeHalo pH > 4 (Halo) DisposeNonHalo Disposal: Non-Halogenated Waste (High BTU) CheckAcid->DisposeNonHalo pH > 4 (Non-Halo) Neutralize->DisposeHalo Neutralize->DisposeNonHalo

Caption: Operational decision tree for the safe segregation and disposal of acetal-functionalized intermediates.

Part 6: Emergency Procedures (Spill Management)

If a spill occurs, the primary risks are flammability (if liquid) and slip hazard (if oil/solid).

  • Isolate: Evacuate the immediate area (10 ft radius). Remove ignition sources.[1][2][3][4][5][6]

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If heating/fumes are present, use a half-mask respirator with organic vapor cartridges.

  • Containment:

    • Liquid: Absorb with vermiculite or a commercial organic spill pad. Do not use paper towels if the liquid is hot or mixed with oxidizers.

    • Solid: Sweep up gently to avoid dust generation.

  • Decontamination: Clean the surface with a detergent solution. Do not use strong acid cleaners (e.g., Chromerge, dilute HCl) to clean the residue, as this will release benzaldehyde fumes.

Part 7: Regulatory Compliance (RCRA Context)

In the United States, this material falls under 40 CFR § 261 regulations.[7]

  • Waste Code: There is no specific "P" or "U" list code for this specific CAS.

  • Characteristic Waste:

    • D001 (Ignitability): Applicable if the liquid form has a flash point < 60°C (140°F).[8]

    • D003 (Reactivity): Generally not applied unless the material contains high peroxides, but the "Potential for peroxide formation" requires management under 29 CFR 1910.1450 (OSHA Lab Standard).

Documentation: Always list the components on the waste tag. Do not write "Chemical Waste." Write:

"2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane, [Solvent Name], Trace Impurities."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[9] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[9][Link][10]

  • American Chemical Society (ACS). Identifying and Handling Peroxide Formers.[Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane

Executive Safety Summary 2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is a specialized cyclic acetal intermediate characterized by its acid-labile 1,3-dioxane ring and an exocyclic isopropylidene functionality. Due to the a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Phenyl-5-(propan-2-ylidene)-1,3-dioxane is a specialized cyclic acetal intermediate characterized by its acid-labile 1,3-dioxane ring and an exocyclic isopropylidene functionality. Due to the absence of a widely published commercial Safety Data Sheet (SDS) for this specific derivative, this guide utilizes Structural Activity Relationship (SAR) analysis to establish safety protocols.

Critical Hazards:

  • Acid Sensitivity: Rapid hydrolysis releases Benzaldehyde (Combustible/Irritant) and the corresponding diol.

  • Peroxide Potential: The combination of the ether linkages (dioxane) and the electron-rich alkene (isopropylidene) creates a susceptibility to autoxidation. Store under inert atmosphere.

  • Physical State: Typically a viscous oil or low-melting solid.

Chemical Profile & Hazard Identification

PropertyDescription
Chemical Structure 1,3-Dioxane ring with a C2-Phenyl group and C5-Isopropylidene group.
Molecular Formula C₁₃H₁₆O₂
Molecular Weight ~204.27 g/mol
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate. Insoluble in water.
Stability Stable in basic/neutral media.[1] Unstable in acidic media.
Hazard Matrix (GHS Classification Inferred)
Hazard ClassCategory (Est.)Signal WordHazard Statement
Skin Irritation Category 2WarningH315: Causes skin irritation.
Eye Irritation Category 2AWarningH319: Causes serious eye irritation.
Flammability Category 4WarningH227: Combustible liquid (if liquid state).
Reactivity N/ACautionMay form explosive peroxides upon prolonged air exposure.

Personal Protective Equipment (PPE) Matrix

Selection of PPE must address both the compound itself and its hydrolysis products (Benzaldehyde).

PPE CategoryRecommendationTechnical Justification
Hand Protection Nitrile Rubber (0.11 mm min) Nitrile provides excellent resistance to cyclic ethers and aldehyde hydrolysis products. Latex is not recommended due to poor organic solvent resistance.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient if the compound is handled as a liquid or in solution, due to the risk of severe eye irritation from acetal hydrolysis in ocular fluid.
Respiratory Half-mask with OV/P95 Cartridge Required if handling >10g or if heating. The organic vapor (OV) cartridge protects against benzaldehyde vapors released during potential decomposition.
Body Protection Lab Coat (Cotton/Poly) Standard protection. Use a chemical-resistant apron if transferring large volumes (>1L).
Decision Logic for PPE Selection (Graphviz)

PPE_Decision_Tree Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Liquid Liquid / Solution State->Liquid Oil/Solvent Qty Quantity > 10g? Solid->Qty Level2 Level 2 PPE: Splash Goggles Double Nitrile Gloves Fume Hood Required Liquid->Level2 Level1 Level 1 PPE: Safety Glasses Nitrile Gloves Lab Coat Qty->Level1 No Qty->Level2 No Level3 Level 3 PPE: Add Respiratory Protection (OV Cartridge) Qty->Level3 Yes (Dust Risk) Qty->Level3 Yes (Vapor Risk) Level2->Qty

Figure 1: PPE Decision Tree based on physical state and quantity handled.

Operational Handling Protocol

A. Storage Requirements[2]
  • Atmosphere: Store under Argon or Nitrogen . The exocyclic alkene is prone to oxidation; the acetal is prone to hydrolysis.

  • Temperature: Refrigerate (2–8°C).

  • Container: Tightly sealed glass or Teflon. Do not use metal containers that may be acidic or promote radical formation.

  • Stabilizers: Check for BHT (butylated hydroxytoluene) if stored for >6 months.

B. Synthesis & Processing[1][3][4][5][6][7]
  • Glassware Prep: All glassware must be base-washed or neutral. Traces of acid (e.g., from acid baths) will catalyze the cleavage of the benzylidene acetal [1].

  • Solvent Selection: Use non-acidic solvents (DCM, EtOAc, Toluene). Avoid unbuffered water or alcohols which may promote transacetalization.

  • Quenching: If used in reactions involving Lewis Acids, quench with Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) before aqueous workup to prevent product degradation [2].

C. Degradation Pathway Awareness

Understanding the failure mode is critical for safety. Acid contact leads to the release of Benzaldehyde.

Degradation_Pathway Compound 2-Phenyl-5-(propan-2-ylidene) -1,3-dioxane Inter Hemiacetal Intermediate Compound->Inter Hydrolysis Acid H+ / H2O Acid->Inter Benz Benzaldehyde (Irritant/Combustible) Inter->Benz Diol 2-Isopropylidene- 1,3-propanediol Inter->Diol

Figure 2: Acid-catalyzed hydrolysis pathway releasing hazardous Benzaldehyde.

Emergency Procedures

Spill Management
  • Evacuate: Remove ignition sources.

  • Neutralize: If the spill involves acid, neutralize immediately with Sodium Bicarbonate.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use paper towels (oxidizer risk with peroxides).

  • Clean: Wipe surface with a 10% aqueous Sodium Carbonate solution to ensure no acidic residue remains.

First Aid
  • Eye Contact: Flush with water for 15 minutes. Note: Hydrolysis in the eye produces benzaldehyde; seek immediate ophthalmological review.

  • Skin Contact: Wash with soap and water. Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air. If benzaldehyde odor is strong, observe for respiratory irritation.

Disposal Considerations

  • Waste Stream: Non-halogenated organic solvent waste.

  • Segregation: Do not mix with strong acids or oxidizers in the waste container.

  • Labeling: Clearly label as "Contains Acetals – Potential Peroxide Former."

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and cleavage conditions).

  • BenchChem. (2025).[1] The 1,3-Dioxolane Functional Group: A Comprehensive Guide for Synthetic Chemists. Retrieved from

  • National Center for Biotechnology Information. (2025).[1][3][4][5] PubChem Compound Summary for 1,3-Dioxane Derivatives. Retrieved from

  • Master Organic Chemistry. (2018).[6] The Wittig Reaction: Mechanism and Safety. Retrieved from

Sources

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